molecular formula C35H28N2O7 B2436389 Fmoc-L-Phe-Aca-OH CAS No. 2250437-40-0

Fmoc-L-Phe-Aca-OH

Cat. No.: B2436389
CAS No.: 2250437-40-0
M. Wt: 588.616
InChI Key: PNZIWAGWZKMUMC-PMERELPUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fmoc-L-Phe-Aca-OH is a useful research compound. Its molecular formula is C35H28N2O7 and its molecular weight is 588.616. The purity is usually 95%.
BenchChem offers high-quality Fmoc-L-Phe-Aca-OH suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fmoc-L-Phe-Aca-OH including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[7-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylpropanoyl]amino]-2-oxochromen-4-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H28N2O7/c38-32(39)17-22-18-33(40)44-31-19-23(14-15-24(22)31)36-34(41)30(16-21-8-2-1-3-9-21)37-35(42)43-20-29-27-12-6-4-10-25(27)26-11-5-7-13-28(26)29/h1-15,18-19,29-30H,16-17,20H2,(H,36,41)(H,37,42)(H,38,39)/t30-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNZIWAGWZKMUMC-PMERELPUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NC2=CC3=C(C=C2)C(=CC(=O)O3)CC(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)NC2=CC3=C(C=C2)C(=CC(=O)O3)CC(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H28N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

588.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

molecular weight and formula of Fmoc-L-Phe-Aca-OH

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Molecular Weight and Formula of Fmoc-L-Phe-Aca-OH Content Type: In-depth Technical Guide

Fluorogenic Reporter for Cell-Penetrating Peptides & Protease Profiling

Executive Summary

Fmoc-L-Phe-Aca-OH is a specialized fluorogenic building block used primarily in the synthesis of self-reporting Cell-Penetrating Peptides (CPPs) and protease substrates. Unlike standard peptide linkers where "Aca" typically denotes


-aminocaproic acid, in this specific reagent context (notably cataloged by vendors like Iris Biotech), "Aca" refers to (7-Amino-coumarin-4-yl)acetic acid  (often abbreviated as ACC in other literature).

This molecule functions as an internalization reporter .[1] The proximity of the Phenylalanine (Phe) aromatic ring to the Coumarin (Aca) moiety quenches the coumarin's fluorescence via Photo-induced Electron Transfer (PET) or


-

stacking interactions. Upon cellular internalization and subsequent enzymatic cleavage of the Phe-Aca amide bond, the fluorescence is restored, providing a "turn-on" signal for intracellular delivery.
Physicochemical Specifications

The following data represents the definitive characterization for the fluorogenic substrate variant of Fmoc-L-Phe-Aca-OH (CAS: 2250437-40-0).

PropertySpecification
Chemical Name 7-[N-

-(9-Fluorenylmethyloxycarbonyl)-L-phenylalaninyl-amido]-coumarin-4-acetic acid
Common Abbreviation Fmoc-L-Phe-Aca-OH
CAS Number 2250437-40-0
Molecular Formula

Molecular Weight 588.61 g/mol
Solubility Soluble in DMF, DMSO, NMP; sparingly soluble in water/DCM.[1]
Appearance Off-white to pale yellow powder.
Purity Standard

98% (HPLC)
Storage -20°C, desiccated, protected from light (fluorophore sensitivity).
Structural Analysis & Nomenclature Alert
3.1 The "Aca" Ambiguity (Critical for Researchers)

A major source of experimental error involves the misinterpretation of the "Aca" abbreviation. You must verify which "Aca" your protocol requires before synthesis.

  • Scenario A (This Guide): (7-Amino-coumarin-4-yl)acetic acid . Used for fluorescence assays.

    • Formula:

      
       (MW: 588.61)
      
  • Scenario B (Standard Linker):

    
    -Aminocaproic acid  (6-Aminohexanoic acid). Used as a flexible spacer.
    
    • Formula:

      
       (MW: ~500.6)
      
    • Differentiation: If your target molecule is not intended to be fluorescent, you likely need Scenario B (often denoted as Fmoc-Phe-Ahx-OH).

3.2 Molecular Architecture

The Fmoc-L-Phe-Aca-OH molecule consists of three distinct functional domains:

  • N-Terminus (Fmoc): Provides temporary protection for the

    
    -amine, allowing Solid Phase Peptide Synthesis (SPPS).
    
  • Core Residue (L-Phe): Acts as the "quencher" and the recognition motif for chymotrypsin-like proteases.

  • C-Terminus (Aca/Coumarin): The fluorophore.[1] It contains a free carboxylic acid (

    
    ) at position 4 of the coumarin ring, enabling attachment to the N-terminus of a resin-bound peptide.
    
Mechanism of Action: The "Turn-On" Switch

The utility of this building block lies in its cleavage-dependent fluorescence.

  • Quenched State (Intact): In the intact Fmoc-Phe-Aca-Peptide, the aromatic ring of Phenylalanine interacts with the Coumarin system, significantly reducing quantum yield.

  • Active State (Cleaved): Intracellular proteases (or specific enzymes like chymotrypsin) hydrolyze the amide bond between Phe and the 7-amino group of the Coumarin.

  • Result: The Coumarin moiety is released (or remains attached to the cargo while Phe is removed), restoring high-intensity fluorescence (Emission

    
     nm).
    

FluorescenceMechanism cluster_legend Pathway Logic Intact Intact Construct (Fmoc-Phe-Aca-Peptide) Quenching Quenching Mechanism (Phe-Coumarin Interaction) Intact->Quenching  Low Fluorescence   Protease Protease Cleavage (Intracellular) Quenching->Protease  Internalization   Signal Fluorescence RESTORED (Blue Emission ~460nm) Protease->Signal  Hydrolysis of Phe-Aca bond  

Figure 1: Activation pathway of the Fmoc-Phe-Aca reporter system. The proximity of Phenylalanine suppresses Coumarin fluorescence until enzymatic cleavage occurs.

Experimental Protocol: Solid Phase Coupling

Context: Coupling Fmoc-L-Phe-Aca-OH to a resin-bound peptide is more difficult than standard amino acid couplings due to the steric bulk of the coumarin ring and the lower nucleophilicity of the aromatic amine if you were building onto it. However, since this building block has a free carboxylic acid, we are coupling its COOH to the resin's


.

Standard Protocol (Fmoc-SPPS):

  • Reagent Preparation:

    • Dissolve Fmoc-L-Phe-Aca-OH (3 eq. relative to resin loading) in dry DMF.

    • Activator: Use HATU (2.9 eq.) or PyBOP (3 eq.) rather than HBTU/TBTU to maximize yield given the steric hindrance.

    • Base: DIPEA (6 eq.).

  • Coupling Reaction:

    • Add the pre-activated solution to the resin (swollen in DMF).

    • Time: Allow to react for 2 to 4 hours at room temperature. (Standard AA coupling is usually 45-60 min; extend this for Aca).

    • Optimization: For difficult sequences, double coupling is recommended.

  • Washing:

    • Wash resin

      
       with DMF, 
      
      
      
      with DCM,
      
      
      with DMF.
  • Capping (Crucial):

    • Perform an acetylation step (

      
      /DIPEA) to cap any unreacted amines on the resin, preventing deletion sequences which could interfere with fluorescence quantification later.
      
  • Fmoc Deprotection:

    • Treat with 20% Piperidine in DMF (

      
       min) to remove the Fmoc group from the Phenylalanine, making it ready for the next coupling step.
      
References
  • Iris Biotech GmbH. (2023). Fmoc-L-Phe-Aca-OH Product Data Sheet (FDP1240). Retrieved from [Link][1]

  • Maly, D. J., et al. (2002). Expedient Solid-Phase Synthesis of Fluorogenic Protease Substrates Using the 7-Amino-4-carbamoylmethylcoumarin (ACC) Fluorophore.[1] The Journal of Organic Chemistry, 67(3), 910-915. Retrieved from [Link]

  • Harris, J. L., et al. (2000).[1] Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries.[1] Proceedings of the National Academy of Sciences, 97(14), 7754-7759.[1] Retrieved from [Link][1]

  • ChemBuyersGuide. (2024). Compound Entry: Fmoc-L-Phe-Aca-OH (CAS 2250437-40-0). Retrieved from [Link]

Sources

The Strategic Integration of the Aminocaproic Acid Linker in Fmoc-L-Phe-Aca-OH: A Technical Guide for Advanced Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of sophisticated peptide design and synthesis, the deliberate incorporation of linker moieties is a critical determinant of the final molecule's physicochemical properties and biological function. This technical guide provides an in-depth exploration of the role of the aminocaproic acid (Aca) linker within the Fmoc-L-Phe-Aca-OH construct. Moving beyond a mere description of its components, this document elucidates the causal relationships between the Aca linker's structural attributes and its functional implications in solid-phase peptide synthesis (SPPS) and the subsequent bioactivity of the target peptide. This guide is intended for researchers, chemists, and professionals in drug development who seek to leverage linker technology for the rational design of novel peptide-based therapeutics and research tools.

Deconstructing the Moiety: Fmoc-L-Phe-Aca-OH

The compound Fmoc-L-Phe-Aca-OH is a cornerstone building block for peptide chemists. Its strategic design comprises three key functional units:

  • The Fmoc (9-fluorenylmethyloxycarbonyl) Group: A base-labile protecting group for the amine terminus, essential for the iterative nature of solid-phase peptide synthesis.[1][2] Its removal under mild basic conditions, typically with piperidine, allows for the sequential addition of amino acids to the growing peptide chain.[3][4]

  • L-Phenylalanine (Phe): An aromatic amino acid that imparts specific conformational properties and can be crucial for molecular recognition and binding interactions of the final peptide.[1][5][6][7]

  • The Aminocaproic Acid (Aca) Linker: A six-carbon ω-amino acid that serves as a flexible spacer.[8][9][10] Its integration is not a passive act of connection but a deliberate strategy to modulate the properties of the resulting peptide.

This guide will focus on the pivotal role of the Aca linker, a component that profoundly influences both the synthetic process and the ultimate biological performance of the peptide.

The Aminocaproic Acid Linker: A Multifunctional Tool in Peptide Design

The selection of a linker is a critical decision in the design of complex peptides, bioconjugates, and antibody-drug conjugates (ADCs).[][12][][14] The Aca linker, a synthetic derivative of lysine lacking the α-amino group, offers a unique combination of hydrophobicity and flexibility that can be harnessed to overcome common challenges in peptide chemistry.[8][9]

Enhancing Spatial Separation and Reducing Steric Hindrance

One of the primary functions of the Aca linker is to introduce spatial separation between the peptide backbone and a conjugated moiety or another part of the peptide itself. This separation is crucial for mitigating steric hindrance, which can impede enzymatic reactions, receptor binding, or the proper folding of the peptide.[9] For instance, when a peptide is conjugated to a bulky molecule like biotin, the Aca linker can extend the biotin away from the peptide, ensuring its accessibility to streptavidin.[9] The Aca linker typically increases the side arm distance by approximately 9 Å.[9]

Modulating Flexibility and Conformational Freedom

The six-carbon aliphatic chain of Aca provides significant conformational flexibility.[8][10] This flexibility can be advantageous in several scenarios:

  • Improved Receptor Binding: The linker can allow a pharmacophore to adopt an optimal orientation for binding to its target receptor.

  • Enhanced Enzyme Activity: In the context of enzyme immobilization, flexible linkers have been shown to improve the catalytic activity of the immobilized enzyme.[15]

  • Facilitating Self-Assembly: The flexibility imparted by linkers can influence the self-assembly properties of peptides, which is relevant in the development of novel biomaterials.[9]

The following diagram illustrates the conformational freedom introduced by the Aca linker in a peptide chain.

G cluster_0 Peptide without Aca Linker cluster_1 Peptide with Aca Linker P1 Peptide Backbone M1 Functional Moiety P1->M1 Rigid Bond P2 Peptide Backbone Aca Aca Linker P2->Aca M2 Functional Moiety Aca->M2 Flexible Rotation

Caption: Conformational flexibility with an Aca linker.

Influencing Hydrophobicity and Solubility

The aliphatic nature of the Aca linker contributes to the overall hydrophobicity of the peptide.[8][9][10] This property can be strategically employed to:

  • Enhance Membrane Permeability: Increased hydrophobicity can facilitate the passage of a peptide across cell membranes.

  • Improve Coating Efficiency in Immunoassays: Modification of short peptides with Aca has been shown to enhance their hydrophobicity, leading to improved adsorption on microplate wells in ELISA.[16]

  • Modulate Aggregation: While increased hydrophobicity can sometimes lead to aggregation, in other cases, the flexibility of the linker can disrupt intermolecular interactions that cause aggregation.[17]

The Role of Fmoc-L-Phe-Aca-OH in Solid-Phase Peptide Synthesis (SPPS)

The use of pre-formed building blocks like Fmoc-L-Phe-Aca-OH streamlines the SPPS process and ensures the precise incorporation of the linker. SPPS is a robust method for synthesizing peptides by sequentially adding amino acid residues to a growing chain that is covalently attached to an insoluble solid support.[3][18][19]

Standard SPPS Workflow

The incorporation of Fmoc-L-Phe-Aca-OH into a peptide sequence follows the standard Fmoc-based SPPS protocol. The two main steps in each cycle are deprotection and coupling.[3]

  • Fmoc Deprotection: The N-terminal Fmoc group of the resin-bound peptide is removed using a solution of 20% piperidine in a suitable solvent like N,N-dimethylformamide (DMF).[3][4]

  • Coupling: The free amine of the resin-bound peptide is then coupled to the carboxyl group of the incoming Fmoc-protected amino acid (in this case, Fmoc-L-Phe-Aca-OH). This reaction is facilitated by activating agents.[20][21]

The following diagram outlines the key steps in an SPPS cycle.

SPPS_Workflow Start Start with Resin-Bound Peptide Deprotection Fmoc Deprotection (20% Piperidine in DMF) Start->Deprotection Washing1 Washing Steps (e.g., DMF, DCM) Deprotection->Washing1 Coupling Coupling of Fmoc-L-Phe-Aca-OH (with activating agents) Washing1->Coupling Washing2 Washing Steps (e.g., DMF) Coupling->Washing2 End Peptide Elongated by Phe-Aca Washing2->End

Caption: A single cycle of solid-phase peptide synthesis.

Experimental Protocol: Incorporation of Fmoc-L-Phe-Aca-OH

This protocol provides a general guideline for the manual incorporation of Fmoc-L-Phe-Aca-OH into a peptide sequence on a solid support.

Materials:

  • Resin with a free amino group (e.g., Rink Amide resin)

  • Fmoc-L-Phe-Aca-OH

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine, peptide synthesis grade

  • N,N'-Diisopropylethylamine (DIPEA)

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.[4]

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 3 minutes.

    • Drain and repeat the treatment for 10 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).[4]

  • Activation and Coupling:

    • In a separate vial, dissolve Fmoc-L-Phe-Aca-OH (3 equivalents relative to the resin loading), HBTU (2.9 equivalents), and DIPEA (6 equivalents) in a minimal amount of DMF.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Monitoring the Coupling Reaction: Perform a Kaiser test to ensure the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.

  • Washing: Wash the resin thoroughly with DMF (5 times) to remove any unreacted reagents.

  • Cleavage and Deprotection: Once the entire peptide sequence is synthesized, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, and then purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).

Impact on Biological Activity and Drug Development

The integration of the Aca linker is not merely a synthetic convenience; it is a strategic decision that can significantly impact the biological properties of the final peptide.

Case Study: Enzyme Inhibitors

In the design of enzyme inhibitors, the Aca linker can be used to position a binding motif at an optimal distance from the catalytic site of the enzyme. For example, peptide derivatives of ε-aminocaproic acid have been synthesized and evaluated as plasmin inhibitors.[22][23][24] The Aca moiety can mimic the lysine side chain, which is recognized by plasminogen.[22]

Application in Bioconjugation and ADCs

In the field of bioconjugation, linkers are essential for attaching peptides to other molecules, such as proteins, antibodies, or fluorescent dyes.[25] The Aca linker provides a stable and flexible connection that can help maintain the biological activity of both the peptide and the conjugated molecule.[][17] In the context of ADCs, the linker's stability in circulation and its ability to release the cytotoxic payload at the target site are critical for therapeutic efficacy and safety.[12][][14]

Property Role of Aca Linker Impact on Final Peptide
Flexibility Introduces rotational freedomOptimizes binding orientation, enhances enzymatic activity.[8][10][15]
Hydrophobicity Aliphatic chain increases hydrophobicityCan improve membrane permeability and coating efficiency.[8][9][16]
Steric Hindrance Provides spatial separationReduces steric clashes, improves accessibility of functional moieties.[9]
Stability Chemically robustEnsures the integrity of the linker during synthesis and in biological systems.

Conclusion

The aminocaproic acid linker in Fmoc-L-Phe-Aca-OH is a powerful tool for the rational design of complex peptides. Its inherent flexibility, hydrophobicity, and ability to reduce steric hindrance provide peptide chemists with a versatile means to modulate the physicochemical and biological properties of their target molecules. A thorough understanding of the linker's role is paramount for the successful development of novel peptide-based therapeutics, diagnostics, and research tools. By strategically incorporating the Aca linker, researchers can overcome common challenges in peptide synthesis and unlock new possibilities in drug discovery and development.

References

  • Iłżecka, J., & Glibowski, P. (2021). The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element. International Journal of Molecular Sciences, 22(21), 12006. [Link]

  • Polymers. (2022). Amino-Li-Resin—A Fiber Polyacrylamide Resin for Solid-Phase Peptide Synthesis. [Link]

  • Iłżecka, J., & Glibowski, P. (2021). The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element. Molecules, 26(22), 6828. [Link]

  • ResearchGate. Structure of 6-aminohexanoic acid. [Link]

  • PubMed. Effect of a Flexible Linker on Recombinant Expression of Cell-Penetrating Peptide Fusion Proteins and Their Translocation into Fungal Cells. [Link]

  • National Center for Biotechnology Information. (2023). Aminocaproic Acid. In StatPearls. [Link]

  • ResearchGate. Linker Design for Antibody–Drug Conjugates. [Link]

  • UC Davis. Synthesis of hydrophilic and flexible linkers for peptide derivatization in solid phase. [Link]

  • National Center for Biotechnology Information. Current ADC Linker Chemistry. [Link]

  • PubMed. Modification of short peptides using epsilon-aminocaproic acid for improved coating efficiency in indirect enzyme-linked immunosorbent assays (ELISA). [Link]

  • National Institutes of Health. Peptides with 6-Aminohexanoic Acid: Synthesis and Evaluation as Plasmin Inhibitors. [Link]

  • Nowick Laboratory. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]

  • National Center for Biotechnology Information. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry. [Link]

  • PubMed. Flexible Peptide Linkers Enhance the Antimicrobial Activity of Surface-Immobilized Bacteriolytic Enzymes. [Link]

  • PubChem. (S)-2-((S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-phenylpropanamido)-3-phenylpropanoic acid. [Link]

  • PubMed. Synthesis and Activity of Dipeptides Containing Epsilon-Aminocaproic Acid. [Link]

  • MDPI. Base-Labile Safety-Catch Linker: Synthesis and Applications in Solid-Phase Peptide Synthesis. [Link]

  • Molecular BioSystems (RSC Publishing). Effect of flexible linker length on the activity of fusion protein 4-coumaroyl-CoA ligase::stilbene synthase. [Link]

  • ResearchGate. Primary structure of synthetized peptides (εAHX = ε-aminocaproic acid). [Link]

  • Luxembourg Bio Technologies. Fast conventional Fmoc solid‐phase peptide synthesis: a comparative study of different activators. [Link]

  • ResearchGate. Chemical structure of Fmoc‐Phe‐OH and three new analogs (Fmoc‐Cha‐OH,.... [Link]

Sources

Supramolecular Arrangement of Fmoc-L-Phe-Aca-OH Hydrogels

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the supramolecular arrangement, self-assembly mechanisms, and applications of Fmoc-L-Phe-Aca-OH hydrogels.

Based on the specific nomenclature "Fmoc-L-Phe-Aca-OH" (CAS 2250437-40-0), this guide addresses the conjugate of N-(9-fluorenylmethoxycarbonyl)-L-phenylalanine and 7-amino-coumarin-4-acetic acid (Aca) . This molecule is a prominent fluorogenic hydrogelator and enzyme-responsive probe used in drug development and biocatalysis.

Technical Guide & Whitepaper

Executive Summary: The Molecular Architect

Fmoc-L-Phe-Aca-OH represents a class of "smart" supramolecular hydrogelators. Unlike simple structural scaffolds, this molecule integrates a self-assembling motif (Fmoc-Phe) with a functional reporter (Coumarin/Aca).

The supramolecular arrangement is governed by a delicate balance of


-

stacking interactions
(between Fmoc, Phenylalanine, and Coumarin rings) and hydrogen bonding (amide backbone). In its assembled hydrogel state, the system typically exhibits fluorescence quenching due to the proximity of the Phenylalanine ring to the Coumarin fluorophore. Upon enzymatic cleavage (e.g., by proteases like Chymotrypsin), the supramolecular network disassembles or releases the free Aca fluorophore, restoring fluorescence. This "Turn-On" mechanism is the core of its utility in drug development assays.

Molecular & Supramolecular Architecture

Chemical Identity
  • N-Terminus: Fmoc (Fluorenylmethyloxycarbonyl) – Provides strong aromatic stacking and hydrophobicity.[1]

  • Linker/Core: L-Phenylalanine (Phe) – Adds a benzyl side chain for additional

    
    -
    
    
    
    interactions and directs chirality.
  • C-Terminus/Reporter: Aca (7-amino-coumarin-4-acetic acid) – A bulky, planar, bicyclic aromatic fluorophore.

The Assembly Mechanism

The transition from solution to hydrogel is driven by the Solvent-Switch or pH-Switch mechanism.

  • Monomeric State (DMSO/High pH): The molecules are solvated. The Phe phenyl ring can fold back towards the Coumarin moiety via intramolecular

    
    -stacking, causing contact quenching (non-radiative energy transfer).
    
  • Nucleation (Water addition/Low pH): Hydrophobic collapse occurs. The Fmoc groups aggregate to minimize water contact.

  • Elongation (Fibrillization):

    • 
      -
      
      
      
      Stacking:
      The fluorenyl rings of the Fmoc groups stack in an offset face-to-face manner. Crucially, the Coumarin rings also participate in stacking, potentially forming J-aggregates or H-aggregates depending on the specific tilt angle.
    • Hydrogen Bonding: The amide bonds (-NH-CO-) form intermolecular hydrogen bonds, creating a 1D backbone similar to

      
      -sheets found in amyloid fibrils.
      
    • Steric Locking: The bulky Coumarin group imposes steric constraints, often forcing the fibers into twisted ribbons or helical nanotubes to relieve strain.

Structural Hierarchy Table
ScaleStructural FeatureDriving Force
Angstrom (

3-5 Å)

-

Stacking
Overlap of Fmoc and Coumarin aromatic rings. Distance

3.5 Å.
Nanometer (10-100 nm) Nanofibers/RibbonsIntermolecular H-bonding (Amide I/II) + Hydrophobic effect.
Micrometer (1-100

m)
3D NetworkEntanglement and lateral association of nanofibers.
Macroscopic HydrogelWater entrapment within the capillary forces of the network.

Experimental Protocols (Self-Validating Systems)

Hydrogel Preparation (Solvent Switch Method)

Rationale: Direct dissolution in water is difficult due to hydrophobicity. The solvent switch ensures homogeneous nucleation.

Reagents:

  • Fmoc-L-Phe-Aca-OH (Solid powder)

  • DMSO (Dimethyl sulfoxide) - Solubilizer

  • ddH

    
    O or PBS (Phosphate Buffered Saline) - Anti-solvent
    

Protocol:

  • Stock Solution: Weigh 5.8 mg of Fmoc-L-Phe-Aca-OH (MW

    
     588.6  g/mol ) into a glass vial. Add 100 
    
    
    
    L of DMSO. Vortex until fully dissolved (Concentration:
    
    
    100 mM).
  • Gelation Trigger: Rapidly add 900

    
    L of ddH
    
    
    
    O (or PBS pH 7.4) to the DMSO solution.
  • Mixing: Pipette up and down 3 times immediately. Do not over-mix as this can fracture nascent fibers.

  • Incubation: Leave undisturbed at room temperature (25°C) for 30-60 minutes.

  • Validation: Invert the vial. A self-supporting gel indicates successful supramolecular assembly.

Enzymatic Release Assay (Drug/Probe Release)

Rationale: To verify the supramolecular arrangement allows for enzymatic access and to quantify release kinetics.

  • Enzyme Prep: Prepare Proteinase K or Chymotrypsin solution (1 mg/mL in PBS).

  • Overlay: Gently pipette 200

    
    L of enzyme solution on top of the formed hydrogel.
    
  • Monitoring: Incubate at 37°C. Measure fluorescence of the supernatant (Ex: 350 nm, Em: 450 nm) at 15-minute intervals.

  • Control: Use PBS without enzyme to measure passive diffusion (background leakage).

Visualization: Supramolecular Pathway

The following diagram illustrates the assembly of the hydrogel and the enzymatic "Turn-On" mechanism.

SupramolecularAssembly cluster_0 Solvated Monomers cluster_1 Supramolecular Hydrogel cluster_2 Enzymatic Activation Monomer Fmoc-Phe-Aca (Dissolved in DMSO) Quenched Fluorescence OFF (Quenched) Monomer->Quenched Intramolecular Stacking Nucleation Nucleation (Water Addition) Monomer->Nucleation Dilution Fiber Nanofibrous Network Nucleation->Fiber Self-Assembly Stacking π-π Stacking (Fmoc/Coumarin) Fiber->Stacking Enzyme Protease (e.g., Chymotrypsin) Fiber->Enzyme Surface Access Cleavage Hydrolysis of Phe-Aca Bond Enzyme->Cleavage Release Free Aca (Coumarin) Cleavage->Release Signal Fluorescence ON (Blue) Release->Signal

Caption: Pathway from monomeric quenching to supramolecular assembly and enzymatic activation.

Critical Analysis & Troubleshooting

The "Aca" Ambiguity

In peptide chemistry, "Aca" can refer to


-Aminocaproic acid (Ahx)  or 7-Amino-coumarin-4-acetic acid .
  • Contextual Verification: The designation "Fmoc-L-Phe-Aca-OH" is chemically specific to the Coumarin derivative (Iris Biotech, CAS 2250437-40-0).

  • Impact on Gelation:

    • If Coumarin: The gelation is driven by extensive aromatic stacking. The gel is likely stiff and yellow-tinted.

    • If Aminocaproic Acid: The gelation would rely solely on the Fmoc-Phe moiety, with the linker providing flexibility. This would result in a softer, transparent gel. This guide assumes the Coumarin derivative.

Stability Issues

Fmoc-Phe-Aca gels are metastable. Over time (days), the "kinetic" fibers may anneal into macroscopic crystals (thermodynamic product), leading to gel collapse and syneresis (expulsion of water).

  • Mitigation: Store gels at 4°C to slow down thermodynamic equilibration.

References

  • Iris Biotech GmbH. Product Datasheet: Fmoc-L-Phe-Aca-OH (Code FDP1240). Retrieved from

  • Smith, A. M., et al. (2008).[1] "Fmoc-Diphenylalanine Self Assembles to a Hydrogel via a Novel Architecture Based on

    
    -
    
    
    
    Interlocked
    
    
    -Sheets." Advanced Materials. Link(Foundational mechanism for Fmoc-Phe assembly).
  • Zhang, Y., et al. (2012). "Supramolecular Hydrogels as Sensors for Enzymes." Chemical Communications. Link(Describes the principle of fluorogenic hydrogel sensors).

  • Tang, C., et al. (2011).[1] "Effect of Glycine Substitution on Fmoc-Diphenylalanine Self-Assembly and Gelation Properties." Langmuir. Link(Provides comparative data on linker effects in Fmoc-gels).

  • Adler-Abramovich, L., & Gazit, E. (2014). "The Physical Properties of Supramolecular Peptide Assemblies: From Building Block Association to Nanotechnology Applications." Chemical Society Reviews. Link.

Sources

An In-Depth Technical Guide to the Physicochemical Characterization of Fmoc-L-Phe-Aca-OH

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the essential physicochemical characterization of N-α-(9-Fluorenylmethoxycarbonyl)-L-phenylalanyl-6-aminocaproic acid (Fmoc-L-Phe-Aca-OH). This document is intended for researchers, scientists, and professionals in the field of drug development and peptide chemistry. It delves into the structural attributes, expected analytical behaviors, and detailed experimental protocols for the thorough characterization of this important synthetic building block. By grounding our discussion in the established principles of Fmoc-amino acid chemistry and the known properties of its constituent parts, this guide offers a robust framework for ensuring the quality, purity, and consistency of Fmoc-L-Phe-Aca-OH in research and development settings.

Introduction: The Strategic Importance of Fmoc-L-Phe-Aca-OH

In the landscape of peptide and peptidomimetic design, the strategic incorporation of specialized building blocks is paramount for achieving desired therapeutic properties. Fmoc-L-Phe-Aca-OH emerges as a molecule of significant interest, combining the well-established utility of Fmoc-protected phenylalanine with the flexible and biocompatible 6-aminocaproic acid (Aca) linker. The L-phenylalanine (Phe) residue introduces a key hydrophobic and aromatic moiety, while the Aca linker provides spatial separation and conformational flexibility between the pharmacophore and other parts of a larger molecule. This unique combination makes Fmoc-L-Phe-Aca-OH a valuable tool in the synthesis of peptide analogues, drug delivery systems, and molecular probes.

The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS), prized for its base-lability which allows for orthogonal protection strategies in complex syntheses. A thorough physicochemical characterization of Fmoc-L-Phe-Aca-OH is therefore not merely a quality control measure, but a critical step in ensuring the success and reproducibility of subsequent synthetic endeavors. This guide provides the scientific rationale and detailed methodologies for a comprehensive characterization of this molecule.

Molecular Structure and Predicted Physicochemical Properties

The chemical structure of Fmoc-L-Phe-Aca-OH is foundational to its properties and behavior in analytical systems. It is composed of three key moieties: the Fmoc protecting group, the L-phenylalanine residue, and the 6-aminocaproic acid linker.

Chemical Structure:

A comprehensive understanding of the molecule's properties begins with its fundamental physicochemical parameters. While a specific Certificate of Analysis for this novel construct is not publicly available, we can extrapolate its properties based on its constituent parts.

Table 1: Predicted Physicochemical Properties of Fmoc-L-Phe-Aca-OH

PropertyPredicted Value/InformationRationale
Molecular Formula C30H32N2O5Based on the sum of atoms from Fmoc, Phe, and Aca moieties.
Molecular Weight 500.59 g/mol Calculated from the molecular formula.
Appearance White to off-white crystalline powderTypical appearance for Fmoc-protected amino acids and peptides.
Solubility Soluble in organic solvents like DMF, DMSO, and NMP. Insoluble in water.The hydrophobic nature of the Fmoc and Phe groups dominates solubility.[1]
Melting Point Expected to be in the range of 150-180 °CBased on the melting points of similar Fmoc-dipeptides.
Optical Rotation Expected to show a negative specific rotation in DMF.Consistent with the L-configuration of the phenylalanine residue.

Synthesis and Potential Impurities: A Proactive Approach to Quality Control

A robust characterization strategy is informed by an understanding of the synthetic route and the potential impurities that may arise. The synthesis of Fmoc-L-Phe-Aca-OH would typically involve the coupling of Fmoc-L-Phe-OH to the amino group of 6-aminocaproic acid.

Synthesis_Workflow FmocPhe Fmoc-L-Phe-OH Coupling Coupling Reaction (e.g., DCC/NHS or HATU) FmocPhe->Coupling Aca 6-Aminocaproic Acid Aca->Coupling Product Fmoc-L-Phe-Aca-OH Coupling->Product Purification Purification (Crystallization or Chromatography) Product->Purification FinalProduct Pure Fmoc-L-Phe-Aca-OH Purification->FinalProduct

Figure 1: A generalized workflow for the synthesis of Fmoc-L-Phe-Aca-OH.

This synthetic pathway, while generally efficient, can lead to several process-related impurities that must be monitored.

Table 2: Potential Impurities and their Origins

ImpurityOriginImpact on Subsequent Reactions
Unreacted Fmoc-L-Phe-OH Incomplete coupling reaction.Can lead to the formation of deletion sequences in peptide synthesis.
Unreacted 6-Aminocaproic Acid Incomplete coupling reaction.May interfere with subsequent couplings or be difficult to remove.
Di-acylated Aca Reaction of a second Fmoc-L-Phe-OH with the carboxyl group of Aca.Introduces a significant structural modification, impacting bioactivity.
Racemized (D-Phe) diastereomer Base-catalyzed epimerization during activation or coupling.Can significantly alter the biological activity of the final peptide.
Piperidine-Fmoc adduct Incomplete removal of piperidine from the starting Fmoc-L-Phe-OH.Can interfere with UV quantification and subsequent reactions.

Analytical Characterization: A Multi-faceted Approach

A comprehensive characterization of Fmoc-L-Phe-Aca-OH necessitates the use of multiple orthogonal analytical techniques. Each technique provides a unique piece of information, and together they create a complete picture of the molecule's identity, purity, and quality.

Characterization_Workflow Sample Fmoc-L-Phe-Aca-OH Sample HPLC HPLC/UPLC (Purity & Quantification) Sample->HPLC MS Mass Spectrometry (Molecular Weight & Identity) Sample->MS NMR NMR Spectroscopy (Structure Elucidation) Sample->NMR FTIR FTIR Spectroscopy (Functional Groups) Sample->FTIR Thermal Thermal Analysis (Melting Point & Stability) Sample->Thermal Chiral Chiral Chromatography (Enantiomeric Purity) Sample->Chiral

Figure 2: A multi-technique workflow for the comprehensive characterization of Fmoc-L-Phe-Aca-OH.
High-Performance Liquid Chromatography (HPLC/UPLC): The Gold Standard for Purity Assessment

Reverse-phase HPLC is the cornerstone for determining the purity of Fmoc-L-Phe-Aca-OH. The hydrophobic nature of the molecule makes it well-suited for separation on C18 columns.

Experimental Protocol: HPLC Purity Analysis

  • Instrumentation: A standard HPLC or UPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient: A linear gradient from 30% to 90% B over 20 minutes is a good starting point.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 265 nm and 301 nm (characteristic of the Fmoc group).

  • Sample Preparation: Dissolve the sample in a 1:1 mixture of mobile phases A and B to a concentration of approximately 1 mg/mL.

Expected Results: A sharp, symmetrical main peak corresponding to Fmoc-L-Phe-Aca-OH should be observed. The purity is calculated as the area of the main peak divided by the total area of all peaks. A purity of ≥98% is generally considered acceptable for use in peptide synthesis.

Mass Spectrometry (MS): Unambiguous Confirmation of Identity

Mass spectrometry provides a direct measurement of the molecular weight of the compound, confirming its identity. Electrospray ionization (ESI) is the preferred method for this type of molecule.

Experimental Protocol: Mass Spectrometry Analysis

  • Instrumentation: An ESI mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Ionization Mode: Positive ion mode is typically used.

  • Sample Infusion: The sample can be introduced directly via a syringe pump or as the eluent from an LC-MS system.

  • Data Acquisition: Scan a mass range that includes the expected molecular weight (e.g., m/z 100-1000).

Expected Results: The primary ions observed will be the protonated molecule [M+H]+ at m/z 501.60 and potentially the sodium adduct [M+Na]+ at m/z 523.58. The high-resolution mass should be within 5 ppm of the theoretical mass.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Elucidation

NMR spectroscopy is the most powerful technique for the unambiguous structural confirmation of Fmoc-L-Phe-Aca-OH. Both ¹H and ¹³C NMR should be performed.

Experimental Protocol: NMR Spectroscopy

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent.

  • Experiments: ¹H NMR, ¹³C NMR, and 2D correlation experiments like COSY and HSQC can be used for complete assignment.

Table 3: Expected ¹H NMR Chemical Shifts (in DMSO-d₆)

ProtonsExpected Chemical Shift (ppm)MultiplicityRationale
Fmoc aromatic 7.2 - 7.9MultipletsCharacteristic aromatic protons of the fluorenyl group.
Phe aromatic 7.1 - 7.3MultipletsAromatic protons of the phenylalanine side chain.
NH (amide) ~8.0Doublet or TripletAmide proton coupling to adjacent CH protons.
Fmoc CH & CH₂ 4.2 - 4.4MultipletProtons of the fluorenylmethyloxy group.
Phe α-CH ~4.1MultipletAlpha-proton of the phenylalanine residue.
Phe β-CH₂ 2.8 - 3.1MultipletBeta-protons of the phenylalanine side chain.
Aca CH₂'s 1.2 - 2.2 & 3.0MultipletsAliphatic protons of the aminocaproic acid linker.
COOH ~12.0Broad singletCarboxylic acid proton.
Fourier-Transform Infrared (FTIR) Spectroscopy: A Fingerprint of Functional Groups

FTIR spectroscopy provides valuable information about the presence of key functional groups within the molecule.

Experimental Protocol: FTIR Spectroscopy

  • Instrumentation: A standard FTIR spectrometer.

  • Sample Preparation: The sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Scan the mid-IR range (4000 - 400 cm⁻¹).

Table 4: Characteristic FTIR Absorption Bands

Functional GroupExpected Wavenumber (cm⁻¹)Vibration
N-H (amide) ~3300Stretching
C-H (aromatic) 3000 - 3100Stretching
C-H (aliphatic) 2850 - 2950Stretching
C=O (urethane) ~1720Stretching
C=O (amide) ~1650Stretching (Amide I)
C=O (carboxylic acid) ~1700Stretching
N-H (amide) ~1540Bending (Amide II)
Thermal Analysis: Assessing Stability and Physical Properties

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) can provide insights into the melting behavior and thermal stability of the compound.

Experimental Protocol: Thermal Analysis

  • Instrumentation: A DSC and a TGA instrument.

  • Sample Preparation: A few milligrams of the sample are placed in an aluminum pan.

  • DSC Method: Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.

  • TGA Method: Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere to observe weight loss as a function of temperature.

Expected Results: The DSC thermogram should show a sharp endothermic peak corresponding to the melting point. The TGA curve will indicate the onset of thermal decomposition, providing information about the compound's stability at elevated temperatures.

Conclusion: A Commitment to Quality and Scientific Rigor

The thorough physicochemical characterization of Fmoc-L-Phe-Aca-OH is an indispensable prerequisite for its successful application in research and development. By employing a multi-faceted analytical approach encompassing chromatography, mass spectrometry, NMR and FTIR spectroscopy, and thermal analysis, researchers can confidently establish the identity, purity, and quality of this valuable synthetic building block. This guide provides a robust framework and detailed methodologies to achieve this, empowering scientists to proceed with their synthetic endeavors with the highest degree of confidence and scientific integrity. The principles and protocols outlined herein are not merely procedural steps but are rooted in a deep understanding of the chemical nature of Fmoc-protected amino acids and their critical role in advancing the frontiers of peptide and medicinal chemistry.

References

  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161–214. [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino acid-protecting groups. Chemical reviews, 109(6), 2455–2504. [Link]

  • Chan, W. C., & White, P. D. (Eds.). (2000). Fmoc solid phase peptide synthesis: a practical approach. Oxford university press. [Link]

  • PubChem. (n.d.). 6-Aminohexanoic acid. National Center for Biotechnology Information. Retrieved February 4, 2026, from [Link]

  • PubChem. (n.d.). N-(9-Fluorenylmethoxycarbonyl)-L-phenylalanine. National Center for Biotechnology Information. Retrieved February 4, 2026, from [Link]

Sources

Fmoc-L-Phe-Aca-OH CAS number and chemical identifiers

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of Fmoc-L-Phe-Aca-OH , a specialized dipeptide intermediate used in advanced peptide synthesis and bioconjugation.

Chemical Identifiers, Synthesis, and Application Guide[1]

Executive Summary

Fmoc-L-Phe-Aca-OH (N-


-(9-Fluorenylmethyloxycarbonyl)-L-phenylalanyl-6-aminocaproic acid) is a protected dipeptide building block. It combines the hydrophobic, aromatic properties of L-Phenylalanine (Phe)  with the flexible aliphatic spacer of 6-Aminocaproic acid (Aca/Ahx) .

This compound is primarily utilized as a linker intermediate in the synthesis of bioactive peptides, protease substrates, and cell-penetrating peptides (CPPs). The inclusion of the aminocaproic acid moiety introduces a 6-carbon alkyl spacer, often used to reduce steric hindrance between a bioactive payload and its target receptor or to facilitate conjugation to fluorophores.

Chemical Identity & Properties

Nomenclature and Identifiers

Unlike common amino acids, this specific conjugate is a research-grade intermediate and does not have a widely indexed CAS number in public registries (e.g., PubChem, CAS Common Chemistry). It is identified by its components and chemical structure.[1][2]

PropertyDetail
Chemical Name N-(9-Fluorenylmethoxycarbonyl)-L-phenylalanyl-6-aminocaproic acid
Common Abbreviations Fmoc-L-Phe-Aca-OH; Fmoc-Phe-Ahx-OH; Fmoc-Phe-6-Aca-OH
CAS Number (Conjugate) Not Assigned (Refer to components below)
CAS (Fmoc-L-Phe-OH) 35661-40-6
CAS (6-Aminocaproic Acid) 60-32-2
Molecular Formula

Molecular Weight 500.59 g/mol
Solubility Soluble in organic solvents (DMF, DMSO, NMP); Low solubility in water.[3]
Appearance White to off-white powder
Structural Analysis

The molecule consists of three distinct functional domains:

  • N-Terminal Protection: The Fmoc group (Fluorenylmethyloxycarbonyl) protects the amine, ensuring stability under acidic conditions while being removable with mild base (e.g., 20% piperidine).

  • Chiral Center: The L-Phenylalanine residue provides a hydrophobic benzyl side chain, often critical for enzyme recognition (e.g., Chymotrypsin specificity).

  • C-Terminal Spacer: The 6-Aminocaproic acid (Aca) acts as a flexible linker (

    
    7-9 Å length), terminating in a free carboxylic acid for further coupling.
    

ChemicalStructure Fmoc Fmoc Group (Base Labile Protection) Phe L-Phenylalanine (Hydrophobic Core) Fmoc->Phe Carbamate Linkage Linkage Amide Bond Phe->Linkage Aca 6-Aminocaproic Acid (Flexible Spacer) Linkage->Aca COOH C-Terminal Carboxylic Acid Aca->COOH

Figure 1: Structural domain analysis of Fmoc-L-Phe-Aca-OH.

Synthesis & Production Protocols

Retrosynthetic Logic

The synthesis of Fmoc-L-Phe-Aca-OH follows standard solution-phase peptide synthesis logic. The critical step is the formation of the amide bond between the activated carboxyl group of Fmoc-L-Phe-OH and the amino group of 6-Aminocaproic acid.

Reaction Pathway:



Step-by-Step Synthesis Protocol (Laboratory Scale)

Note: This protocol assumes the use of a benzyl ester (OBzl) protection for the Aca C-terminus to prevent self-polymerization, followed by hydrogenolysis.

Materials:

  • Fmoc-L-Phe-OH (1.0 eq)

  • H-Aca-OBzl (Tosylate salt) (1.0 eq)

  • HBTU/HOBt or HATU (Coupling agents)

  • DIPEA (Base)[4]

  • DMF (Solvent)

Procedure:

  • Activation: Dissolve Fmoc-L-Phe-OH (10 mmol) and HBTU (10 mmol) in DMF (30 mL). Add DIPEA (20 mmol) and stir for 5 minutes at 0°C to activate the carboxyl group.

  • Coupling: Add H-Aca-OBzl (10 mmol) to the solution. Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor by TLC or HPLC.

  • Work-up: Evaporate DMF under reduced pressure. Dissolve the residue in Ethyl Acetate. Wash sequentially with 5%

    
    , saturated 
    
    
    
    , and brine. Dry over
    
    
    .
  • Ester Deprotection (Hydrogenolysis): Dissolve the intermediate (Fmoc-Phe-Aca-OBzl) in Methanol/THF. Add 10% Pd/C catalyst. Stir under

    
     atmosphere (balloon) for 2 hours to remove the benzyl ester.
    
    • Critical Note: Do not use base hydrolysis (LiOH), as it will remove the Fmoc group.

  • Purification: Filter catalyst. Concentrate filtrate. Recrystallize from Ethyl Acetate/Hexane or purify via preparative HPLC.

Applications in Drug Development[1]

Protease Substrate Design

Fmoc-L-Phe-Aca-OH is frequently used to synthesize fluorogenic protease substrates .

  • Mechanism: The Phenylalanine residue serves as the P1 or P2 recognition site for proteases like Chymotrypsin or Cathepsins.

  • Role of Aca: The aminocaproic acid spacer pushes the fluorophore (e.g., AMC or ACC) away from the enzyme active site, preventing steric clash and improving catalytic efficiency (

    
    ).
    
Linker Chemistry in PROTACs and Conjugates

In Proteolysis Targeting Chimeras (PROTACs), the length and flexibility of the linker are decisive for ternary complex formation.

  • Flexibility: The 6-carbon chain of Aca provides high degrees of freedom, allowing the E3 ligase and target protein to orient correctly.

  • Stability: The aliphatic chain is metabolically stable compared to peptide bonds susceptible to non-specific proteolysis.

Applications cluster_0 Protease Assays cluster_1 Bioconjugation Substrate Fmoc-Phe-Aca-Fluorophore Enzyme Protease (e.g., Chymotrypsin) Substrate->Enzyme Recognition Signal Fluorescence Release Enzyme->Signal Cleavage Linker Fmoc-Phe-Aca-OH Payload Drug / Peptide Linker->Payload SPPS Coupling Result Improved Solubility Reduced Sterics Payload->Result

Figure 2: Functional applications of the Fmoc-Phe-Aca scaffold.

Analytical Characterization

To validate the identity of Fmoc-L-Phe-Aca-OH, the following analytical parameters must be met.

HPLC Specifications
  • Column: C18 Reverse Phase (e.g., 5µm, 4.6 x 150 mm).

  • Mobile Phase:

    • A: 0.1% TFA in Water

    • B: 0.1% TFA in Acetonitrile

  • Gradient: 5% B to 95% B over 20 minutes.

  • Retention Time: Expect elution later than Fmoc-Phe-OH due to the added hydrophobicity of the hexyl chain.

Mass Spectrometry (ESI-MS)
  • Expected Mass:

    
    
    
  • Positive Mode (

    
    ): 
    
    
    
  • Sodium Adduct (

    
    ): 
    
    
    
Storage & Stability
  • Condition: Store at +2°C to +8°C.

  • Desiccation: Hygroscopic; keep under inert gas (Argon/Nitrogen) to prevent hydrolysis of the Fmoc group over long periods.

  • Shelf Life: 2 years if stored properly in solid form.

References

  • Sigma-Aldrich. Fmoc-Phe-OH Product Specification (CAS 35661-40-6).Link

  • Iris Biotech GmbH. Fmoc-L-Phe-Aca-OH (Catalog FDP1240).[4]Link

  • PubChem. 6-Aminocaproic Acid (CAS 60-32-2). National Library of Medicine. Link

  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids.[1] International Journal of Peptide and Protein Research. Link

Sources

The Aca Spacer: A Molecular Rheostat for Controlling Fmoc-Phe Peptide Conformation and Self-Assembly

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

In the landscape of peptide-based therapeutics and biomaterials, the precise control of molecular conformation is paramount to function. The N-terminally protected amino acid, 9-fluorenylmethoxycarbonyl-phenylalanine (Fmoc-Phe), is a cornerstone building block, renowned for its propensity to drive self-assembly into highly ordered nanostructures through a combination of π-π stacking and hydrophobic interactions.[1][2] This guide delves into the strategic incorporation of a flexible, hydrophobic 6-aminocaproic acid (Aca) spacer to modulate the conformational landscape and aggregation behavior of Fmoc-Phe-containing peptides. We will explore the underlying chemical principles, provide detailed experimental protocols for synthesis and analysis, and present a predictive framework for how the Aca spacer can be leveraged as a molecular rheostat to fine-tune the structural and functional properties of these versatile biomolecules.

Introduction: The Significance of Conformational Control

The therapeutic efficacy and biomaterial function of a peptide are intrinsically linked to its three-dimensional structure. Specific conformations govern receptor binding, enzymatic stability, and the formation of supramolecular architectures. Fmoc-Phe, with its bulky aromatic fluorenyl group and hydrophobic phenyl side chain, is a potent driver of self-assembly, often leading to the formation of β-sheet-rich fibrils and hydrogels.[3][4] While this property is advantageous for applications in drug delivery and tissue engineering, the inherent tendency for rapid and strong aggregation can be a double-edged sword, potentially leading to poor solubility, uncontrolled fibrillization, and off-target effects.

The introduction of a molecular spacer, such as Aca, between the Fmoc-Phe moiety and the rest of the peptide sequence offers a strategic approach to introduce a degree of conformational freedom and to spatially separate the potent aggregation-driving domain from other functional parts of the molecule. This guide will provide a comprehensive overview of the anticipated effects of the Aca spacer on Fmoc-Phe peptide conformation.

The Key Players: Fmoc-Phe and the Aca Spacer

Fmoc-Phenylalanine (Fmoc-Phe): The Engine of Self-Assembly

The self-assembly of Fmoc-Phe is primarily governed by two non-covalent interactions:

  • π-π Stacking: The electron-rich fluorenyl rings of the Fmoc group exhibit a strong tendency to stack, creating a stable, ordered core that initiates the assembly process.[1]

  • Hydrophobic Interactions: The phenyl side chain of phenylalanine contributes to the overall hydrophobicity of the molecule, further promoting aggregation in aqueous environments to minimize contact with water.[5]

These interactions often lead to the formation of antiparallel β-sheets, where the peptide backbones are aligned and stabilized by hydrogen bonds.[3][6]

6-Aminocaproic Acid (Aca): The Flexible Hydrophobic Linker

The Aca spacer is a six-carbon aliphatic chain with a terminal amino group and a terminal carboxylic acid group. Its key characteristics relevant to this application are:

  • Flexibility: The single bonds throughout the Aca backbone allow for considerable rotational freedom, introducing flexibility into the peptide chain.

  • Hydrophobicity: The aliphatic nature of the Aca spacer contributes to the overall hydrophobicity of the peptide, which can influence its solubility and interactions with other hydrophobic molecules.[7]

By inserting this flexible, hydrophobic linker, we can hypothesize several key effects on the conformation of an Fmoc-Phe-containing peptide.

Predicted Influence of the Aca Spacer on Fmoc-Phe Peptide Conformation

The introduction of an Aca spacer is anticipated to modulate the conformational landscape of an Fmoc-Phe peptide in several key ways:

  • Increased Conformational Freedom: The flexible nature of the Aca spacer will likely decouple the conformational behavior of the Fmoc-Phe unit from the rest of the peptide chain. This can allow the peptide to adopt a wider range of conformations than a more rigid structure would permit.

  • Modulation of Self-Assembly: The Aca spacer will increase the distance between the aggregation-prone Fmoc-Phe units in a peptide sequence. This spatial separation is expected to alter the kinetics and thermodynamics of self-assembly, potentially leading to the formation of different supramolecular structures or a reduction in the overall propensity to aggregate.

  • Altered Hydrophobicity: The addition of the hydrophobic Aca spacer will increase the overall hydrophobicity of the peptide. This could lead to enhanced self-association in aqueous solutions, but the increased flexibility may counteract the formation of highly ordered β-sheet structures.[8]

The interplay of these factors suggests that the Aca spacer can be used to fine-tune the balance between ordered aggregation and conformational flexibility.

Experimental Workflow for Synthesis and Conformational Analysis

A comprehensive investigation into the influence of the Aca spacer requires a combination of peptide synthesis, purification, and detailed structural characterization.

experimental_workflow cluster_synthesis Peptide Synthesis & Purification cluster_analysis Conformational Analysis SPPS Solid-Phase Peptide Synthesis (Fmoc/tBu) Cleavage Resin Cleavage & Deprotection SPPS->Cleavage Purification RP-HPLC Purification Cleavage->Purification Characterization Mass Spectrometry (ESI-MS) Purification->Characterization CD Circular Dichroism (CD) Spectroscopy Characterization->CD Characterized Peptide FTIR FTIR Spectroscopy Characterization->FTIR NMR 2D NMR Spectroscopy Characterization->NMR MD Molecular Dynamics (MD) Simulations Characterization->MD

Caption: Experimental workflow for investigating the Aca spacer's influence.

Peptide Synthesis and Purification

The synthesis of Fmoc-Phe-Aca-containing peptides is readily achievable using standard Fmoc-based solid-phase peptide synthesis (SPPS).[9][10]

Protocol: Solid-Phase Peptide Synthesis of Fmoc-Phe-Aca-Peptide

  • Resin Selection and Swelling:

    • Choose a suitable resin based on the desired C-terminal functionality (e.g., Rink amide resin for a C-terminal amide).[11]

    • Swell the resin in N,N-dimethylformamide (DMF) for at least 30 minutes.

  • Fmoc Deprotection:

    • Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the resin's linker.[11]

    • Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • Activate the first Fmoc-protected amino acid (e.g., Fmoc-Ala-OH) using a coupling reagent such as HCTU in the presence of a base like N,N-diisopropylethylamine (DIPEA) in DMF.

    • Add the activated amino acid solution to the resin and allow it to react for 1-2 hours.

    • Wash the resin with DMF.

    • Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence, including Fmoc-Aca-OH and finally Fmoc-Phe-OH.

  • Cleavage and Deprotection:

    • After the final coupling and deprotection, wash the resin with dichloromethane (DCM).

    • Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (TIS), 2.5% water) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Purification and Characterization:

    • Precipitate the crude peptide in cold diethyl ether and collect the solid by centrifugation.

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the peptide by mass spectrometry (e.g., ESI-MS).

Conformational Analysis Techniques

A multi-pronged approach utilizing various spectroscopic and computational techniques is essential for a thorough conformational analysis.[12]

4.2.1. Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful technique for assessing the secondary structure of peptides in solution.[13]

Protocol: CD Spectroscopy Analysis

  • Sample Preparation: Dissolve the purified peptide in a suitable solvent (e.g., phosphate buffer, trifluoroethanol/water mixtures) to a final concentration of 50-100 µM.

  • Data Acquisition: Record the CD spectrum from 190 to 260 nm in a quartz cuvette with a 1 mm path length.

  • Data Analysis: Analyze the spectral features to determine the presence of characteristic secondary structures:

    • β-sheets: A single negative band around 218 nm.[3][13]

    • α-helices: Negative bands at approximately 208 and 222 nm, and a positive band around 195 nm.

    • Random Coil: A strong negative band around 200 nm.

Expected Outcome: We hypothesize that the introduction of the Aca spacer will disrupt the strong β-sheet signal typically observed for Fmoc-Phe peptides, leading to a spectrum with more random coil characteristics, or potentially a shift towards α-helical content depending on the downstream peptide sequence.

4.2.2. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides complementary information on peptide secondary structure by analyzing the amide I band (1600-1700 cm⁻¹).[14]

Protocol: FTIR Spectroscopy Analysis

  • Sample Preparation: Prepare a thin film of the peptide by drying a solution on a CaF₂ window, or analyze the peptide in solution using an attenuated total reflectance (ATR) accessory.

  • Data Acquisition: Record the FTIR spectrum, focusing on the amide I region.

  • Data Analysis: Deconvolute the amide I band to identify the contributions of different secondary structures:

    • β-sheets: 1620-1640 cm⁻¹ (intermolecular) and 1680-1700 cm⁻¹ (antiparallel).[3]

    • α-helices: 1650-1658 cm⁻¹.

    • Random Coil: 1640-1650 cm⁻¹.

Expected Outcome: Consistent with the CD data, we anticipate a decrease in the intensity of the β-sheet associated peaks in the amide I band for peptides containing the Aca spacer.

4.2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

Two-dimensional NMR spectroscopy can provide detailed atomic-level information about the peptide's conformation and dynamics in solution.[15]

Protocol: 2D NMR Spectroscopy Analysis

  • Sample Preparation: Dissolve the peptide in a deuterated solvent (e.g., D₂O, DMSO-d₆) to a concentration of 1-5 mM.

  • Data Acquisition: Acquire a suite of 2D NMR spectra, including TOCSY (Total Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy).

  • Data Analysis:

    • TOCSY: Assign the proton resonances to specific amino acid residues.

    • NOESY: Identify through-space correlations between protons that are close in proximity (< 5 Å). The pattern of NOEs can be used to determine secondary structure and tertiary folds.

Expected Outcome: For an Fmoc-Phe peptide without a spacer, strong intermolecular NOEs would be expected, indicative of aggregation. The introduction of the Aca spacer is predicted to reduce the number and intensity of these intermolecular NOEs, while potentially showing more short- and medium-range NOEs consistent with a more flexible, less aggregated state.

4.2.4. Molecular Dynamics (MD) Simulations

MD simulations provide a computational approach to explore the conformational landscape of a peptide in a simulated environment.[16][17]

Protocol: Molecular Dynamics Simulation

  • System Setup: Build a starting model of the Fmoc-Phe-Aca peptide and solvate it in a box of explicit water molecules.

  • Simulation: Run a simulation for a sufficient length of time (e.g., hundreds of nanoseconds) to allow the peptide to sample a range of conformations.

  • Data Analysis: Analyze the trajectory to determine the preferred conformations, hydrogen bonding patterns, and dynamic behavior of the peptide.

Expected Outcome: MD simulations are expected to visually and quantitatively demonstrate the increased flexibility of the peptide backbone in the presence of the Aca spacer. The simulations can also predict how the spacer influences the interaction of the Fmoc-Phe group with the rest of the peptide and with other peptide molecules.

Data Summary and Interpretation

The following table summarizes the expected qualitative changes in experimental data upon the introduction of an Aca spacer to an Fmoc-Phe peptide.

Analytical TechniqueParameterExpected Observation for Fmoc-Phe PeptidePredicted Change with Aca Spacer
CD Spectroscopy Secondary StructureStrong β-sheet signal (~218 nm)Decrease in β-sheet signal; increase in random coil or other structures
FTIR Spectroscopy Amide I BandProminent peaks for β-sheets (1620-1640 cm⁻¹)Reduced intensity of β-sheet peaks
NMR Spectroscopy NOEsStrong intermolecular NOEsDecrease in intermolecular NOEs; more intramolecular NOEs
MD Simulations Conformational SamplingAggregated, β-sheet structuresIncreased flexibility, wider range of conformations

Conclusion and Future Perspectives

The strategic insertion of an Aca spacer into Fmoc-Phe-containing peptides presents a powerful tool for modulating their conformational and self-assembly properties. By introducing flexibility and increasing the spatial separation between aggregation-prone moieties, the Aca spacer can act as a molecular rheostat, allowing for the fine-tuning of peptide structure and function. This approach has significant implications for the design of peptide-based drugs with improved solubility and bioavailability, as well as for the development of novel biomaterials with tailored mechanical and self-healing properties.

Future work should focus on systematically varying the length and chemical nature of the spacer to create a library of Fmoc-Phe peptides with a wide range of conformational and aggregation behaviors. The combination of the experimental and computational techniques outlined in this guide will be crucial for elucidating the structure-property relationships that govern the behavior of these versatile molecules, ultimately enabling the rational design of next-generation peptide-based technologies.

logical_relationship FmocPhe Fmoc-Phe Aggregation Self-Assembly/ Aggregation FmocPhe->Aggregation Drives Aca Aca Spacer Peptide Peptide Conformation Aca->Peptide Increases Flexibility Aca->Aggregation Modulates Peptide->Aggregation Influences Function Biological Function/ Material Properties Peptide->Function Determines Aggregation->Function Determines

Caption: Interplay of Fmoc-Phe, Aca spacer, and peptide properties.

References

  • Smith, A. M., et al. (2014). Spectroscopic signatures of an Fmoc-tetrapeptide, Fmoc and fluorene. Request PDF. [Link]

  • Iacob, A. T., et al. (2022). New Fmoc-Amino Acids/Peptides-Based Supramolecular Gels Obtained through Co-Assembly Process: Preparation and Characterization. National Institutes of Health. [Link]

  • Motta, A., et al. (1989). Conformational analysis of peptide T and of its C-pentapeptide fragment. PubMed. [Link]

  • Haris, P. I., & Chapman, D. (1995). The conformational analysis of peptides using Fourier transform IR spectroscopy. PubMed. [Link]

  • Tedesco, E., et al. (2022). Fmoc-Diphenylalanine Hydrogels: Optimization of Preparation Methods and Structural Insights. National Institutes of Health. [Link]

  • Banerjee, A., et al. (2003). Spectroscopic investigation on gel-forming beta-sheet assemblage of peptide derivatives. Biopolymers. [Link]

  • Castelletto, V., et al. (2024). Comparison of the self assembly and ‐ cytocompatibility of conjugates of ‐ Fmoc (9 fluorenylmethoxycarbonyl) with ‐ hydrophobic, aromatic, or charged amino acids. CentAUR. [Link]

  • Burgess, K. (2023, August 11). Introduction To The FMOC Approach: solid phase peptide syntheses [Video]. YouTube. [Link]

  • Mondal, S., et al. (2023). Self-assembled Structures Formed by Fmoc modified aliphatic amino acids. ChemRxiv. [Link]

  • Song, A., et al. (2004). Synthesis of hydrophilic and flexible linkers for peptide derivatization in solid phase. PubMed. [Link]

  • Góngora-Benítez, M., et al. (2014). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? PMC. [Link]

  • Ryan, D. M., et al. (2010). A model structure of Fmoc-PhePhe peptides in an antiparallel β-sheet arrangement. ResearchGate. [Link]

  • Kuchar, A. G., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]

  • Mocerino, P., et al. (2022). (a) FTIR spectra of Fmoc-K3 and Fmoc-FFK3. Absorbance deconvolution in... ResearchGate. [Link]

  • Serdiuk, T., et al. (2016). Peptide adsorption on a hydrophobic surface results from an interplay of solvation, surface, and intrapeptide forces. PubMed Central. [Link]

  • Galstyan, A. S., et al. (2022). Molecular Dynamics Simulation Study of the Self-Assembly of Phenylalanine Peptide Nanotubes. MDPI. [Link]

  • Lee, K., et al. (2023). Investigating the Impact of Hydrophobic Polymer Segments on the Self-Assembly Behavior of Supramolecular Cyclic Peptide Systems via Asymmetric-Flow Field Flow Fractionation. ACS Publications. [Link]

  • Kumar, V., et al. (2015). Understanding the self-assembly of Fmoc–phenylalanine to hydrogel formation. Soft Matter. [Link]

  • Lynn, D. M., & Meredith, S. C. (2022). Rippled β-Sheet Formation by an Amyloid-β Fragment Indicates Expanded Scope of Sequence Space for Enantiomeric β-Sheet Peptide Coassembly. MDPI. [Link]

  • Song, A., et al. (2004). Synthesis of hydrophilic and flexible linkers for peptide derivatization in solid phase. UC Davis. [Link]

  • Iacob, A. T., et al. (2022). New Fmoc-Amino Acids/Peptides-Based Supramolecular Gels Obtained through Co-Assembly Process: Preparation and Characterization. MDPI. [Link]

  • Fields, G. B. (2010). Methods for Removing the Fmoc Group. ResearchGate. [Link]

  • Isidro-Llobet, A., et al. (2009). Methods and Protocols of Modern Solid-Phase Peptide Synthesis. ResearchGate. [Link]

  • Scott, G. G., et al. (2023). Solvent-controlled self-assembly of Fmoc protected aliphatic amino acids. University of Strathclyde. [Link]

  • Coin, I., et al. (2013). Advances in Fmoc solid-phase peptide synthesis. ResearchGate. [Link]

  • Barzic, A. I., et al. (2014). Circular dichroism spectra of monomers A-D-Phe (---) and A-L-Phe (——) in distilled water, in various conformations. ResearchGate. [Link]

  • Zandomeneghi, G., et al. (2004). FTIR reveals structural differences between native β-sheet proteins and amyloid fibrils. National Institutes of Health. [Link]

  • Chen, Y., et al. (2007). Role of Peptide Hydrophobicity in the Mechanism of Action of α-Helical Antimicrobial Peptides. National Institutes of Health. [Link]

  • Frederix, P. W. J. M., et al. (2015). Molecular dynamics simulations for the self-assembly of Fmoc-FFD into... ResearchGate. [Link]

  • Berhanu, W. M., et al. (2013). Experimental and Computational Studies Reveal An Alternative Supramolecular Structure for Fmocdipeptide Self-assembly. National Institutes of Health. [Link]

  • Debnath, M., et al. (2020). Circular Dichroism of Amino Acids: Following the Structural Formation of Phenylalanine. ResearchGate. [Link]

  • Mondal, S., et al. (2023). Effect of the spacer on the structure and self-assembly of FF peptide mimetics. Soft Matter. [Link]

  • Barluenga, S., et al. (2008). H NMR spectra were recorded at 300 and 400 MHz. The Royal Society of Chemistry. [Link]

  • Kumar, V., et al. (2020). Self-Assembled Fmoc-Arg-Phe-Phe Peptide Gels with Highly Potent Bactericidal Activities. ACS Applied Bio Materials. [Link]

  • Tatton, A. S., et al. (2023). Conformational Analysis of Uniformly 13C-Labeled Peptides by Rotationally Selected 13Cα-13CH3 Double-Quantum Solid-State NMR. MDPI. [Link]

  • Kumar, V., et al. (2023). Exploring Fmoc-Phe-OH self-assembly for the development of functional soft biomaterials. RSC Applied Polymers. [Link]

  • Castiglione, S., et al. (2002). NMR studies of flexible peptides in cavities mimicking the synaptic cleft. PubMed. [Link]

  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Luxembourg Bio Technologies. [Link]

  • Debnath, M., et al. (2020). The effect of increasing hydrophobicity on the self-assembly of amphipathic ??-sheet peptides. ResearchGate. [Link]

  • Pícharz, M., et al. (2019). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. Wiley Online Library. [Link]

  • Bonvin, A. M. J. J. (n.d.). Molecular Dynamics Simulation of the p53 N-terminal peptide. Bonvin Lab. [Link]

  • Góngora-Benítez, M., et al. (2014). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? ResearchGate. [Link]

Sources

Methodological & Application

Application Note: Engineering Bioactive Scaffolds using Fmoc-L-Phe-Aca-OH

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for incorporating Fmoc-L-Phe-Aca-OH (Fluorenylmethyloxycarbonyl-L-Phenylalanine-6-Aminocaproic acid) into tissue engineering scaffolds.

This guide assumes the use of Fmoc-L-Phe-Aca-OH as a functional building block—either as a primary Low Molecular Weight Gelator (LMWG) or, more commonly, as a co-assembly unit to introduce flexibility and spacing into rigid Fmoc-diphenylalanine (Fmoc-FF) matrices.

Introduction & Mechanistic Insight

Fmoc-L-Phe-Aca-OH is a supramolecular building block that combines the self-assembling power of the Fmoc-Phe motif with the steric flexibility of an aminocaproic acid (Aca) linker.

Molecular Architecture
  • Fmoc Group: Provides aromatic interactions (

    
    -
    
    
    
    stacking) and acts as a fluorophore for imaging.
  • L-Phenylalanine (Phe): Drives hydrophobic collapse and ordered fibril formation.

  • Aminocaproic Acid (Aca): A C6-alkyl linker that introduces flexibility. Unlike rigid dipeptides (e.g., Fmoc-FF), the Aca moiety disrupts tight crystal packing, often resulting in softer, more entangled nanofibrillar networks ideal for cell infiltration.

The "Spacer Effect" in Scaffolds

In tissue engineering, rigid scaffolds can induce differentiation into osteogenic lineages (bone), while softer scaffolds favor neuronal or adipogenic lineages. Incorporating Fmoc-L-Phe-Aca-OH allows researchers to tune the stiffness of the scaffold. The Aca linker acts as a "molecular shock absorber," modulating the storage modulus (


) of the final hydrogel.

Material Specifications & Preparation

Reagents Required
ComponentGradeRole
Fmoc-L-Phe-Aca-OH >98% HPLCPrimary Gelator / Functional Unit
Fmoc-FF-OH >98% HPLCStructural Co-gelator (Optional but recommended for rigidity)
DMSO AnhydrousStock Solvent
NaOH (0.5 M) AqueouspH adjustment (Solubilization)
HCl (0.1 M) AqueouspH adjustment (Trigger)
PBS / Media 1XPhysiological Buffer
Safety Note

Fmoc-peptides can hydrolyze at high pH over time. Perform solubilization steps quickly. DMSO is a penetrant; wear nitrile gloves.

Protocol: Scaffold Fabrication

We present two methods: Solvent Switch (ideal for drug encapsulation) and pH Switch (ideal for homogeneous hydrogels).

Method A: The Solvent Switch (DMSO-to-Water)

Best for: Rapid screening, encapsulating hydrophobic drugs.

  • Stock Preparation: Dissolve Fmoc-L-Phe-Aca-OH in DMSO at a concentration of 100 mg/mL . Vortex until clear.

  • Aqueous Phase Prep: Prepare water or PBS in a vial.

  • Triggering: Slowly pipette the DMSO stock into the aqueous phase to a final concentration of 5–10 mg/mL (typically 5-10% v/v DMSO).

  • Mixing: Do not vortex vigorously, as this precipitates aggregates. Instead, use gentle inversion or pipette mixing.

  • Incubation: Leave undisturbed at room temperature for 30–60 minutes. A translucent hydrogel should form.

Method B: The pH Switch (Homogeneous Assembly)

Best for: 3D Cell Culture (avoids DMSO toxicity).

  • Suspension: Weigh Fmoc-L-Phe-Aca-OH (e.g., 10 mg) into a vial. Add 800 µL of deionized water. The powder will not dissolve.

  • Solubilization: Add 0.5 M NaOH dropwise (approx. 10–20 µL) while vortexing until the solution becomes clear. Check that pH is roughly 9–10.

    • Critical Step: If co-assembling with Fmoc-FF, mix the powders before adding water/NaOH to ensure random copolymerization.

  • Neutralization (Gelation):

    • Add 0.1 M HCl dropwise to lower the pH to ~7.4.

    • Alternative: Add an equal volume of 2X PBS or cell culture media (which is buffered). The buffer capacity will drop the pH to neutral, triggering spontaneous gelation.

  • Aging: Allow the gel to mature for 2 hours at 37°C before seeding cells.

Visualizing the Workflow

G cluster_0 Optional: Co-Assembly Start Fmoc-L-Phe-Aca-OH Powder Solubilization Solubilization (High pH or DMSO) Start->Solubilization Dissolve SelfAssembly Self-Assembly Trigger (pH 7.4 or Water Addn) Solubilization->SelfAssembly Add Buffer/Media Fibrillation Nanofibril Formation (Pi-Pi Stacking + H-Bonding) SelfAssembly->Fibrillation Molecular Stacking Entanglement Fibril Entanglement (3D Network) Fibrillation->Entanglement Cross-linking Scaffold Final Hydrogel Scaffold (Viscoelastic Solid) Entanglement->Scaffold Maturation FmocFF Fmoc-FF-OH (Rigidity Agent) FmocFF->Solubilization Mix

Figure 1: Step-by-step workflow for generating supramolecular hydrogels from Fmoc-L-Phe-Aca-OH precursors.

Characterization & Quality Control

To ensure the scaffold is viable for tissue engineering, verify the following parameters:

TechniqueParameterTarget Specification
Inverted Vial Test Gelation SuccessNo flow upon inversion after 1 hr.
Rheology Stiffness (

)
0.5 – 10 kPa (Soft tissue) to >20 kPa (with Fmoc-FF).
Circular Dichroism (CD) Secondary StructureBeta-sheet signal (negative peak ~218 nm) or Pi-stacking (signal ~305 nm).
Fluorescence Internalization/StabilityEx: 265 nm / Em: 305 nm (Fmoc characteristic).
SEM/TEM MorphologyNanofibrous network (width 10–20 nm).
Experimental Tip: Rheology Setup
  • Geometry: 20 mm parallel plate.

  • Gap: 500 µm.

  • Mode: Time sweep at 1 Hz, 0.1% strain.

  • Note: Fmoc-gels are thixotropic. They may shear-thin during injection and recover (self-heal) in situ.

Cell Seeding Protocol (3D Culture)

  • Sterilization: Prepare the peptide solution under a sterile hood. Use 0.22 µm filters for the alkaline solution (before gelation). Do not filter the gel.

  • Pre-Gel Mixing: Prepare the peptide solution at pH ~8.

  • Cell Addition: Centrifuge cells and resuspend the pellet directly in the peptide solution (while still liquid/viscous).

  • Gelation: Add the culture media (trigger) to the peptide-cell suspension. Gently mix.

  • Plating: Pipette the mixture into well plates immediately.

  • Media Overlay: After 30 minutes of gelation, gently add liquid media on top of the hydrogel to prevent drying.

Troubleshooting Guide

Issue: Precipitate forms instead of a gel.

  • Cause: pH dropped too fast or concentration is too low.

  • Fix: Increase peptide concentration (>5 mg/mL). Add buffer more slowly or use the "GDT" (Glucono-delta-lactone) slow acidification method for homogenous gels.

Issue: Cells die within 24 hours.

  • Cause: Residual DMSO or pH shock.

  • Fix: Use the pH Switch Method (Method B). Ensure final pH is 7.2–7.4 using a micro-pH probe before adding cells.

Issue: Gel is too weak.

  • Cause: Aca linker adds too much flexibility.

  • Fix: Co-assemble with Fmoc-FF-OH (Fmoc-diphenylalanine) at a 50:50 molar ratio to increase mechanical strength.

References

  • Smith, A. M., et al. "Fmoc-diphenylalanine as a suitable scaffold for tissue engineering." Advanced Materials, 2008.

  • Reddy, S. M., et al. "Self-assembly of Fmoc-peptides into nanofibrillar hydrogels." Journal of Peptide Science, 2012.

  • Iris Biotech. "Fmoc-Phe-Aca: Fluorescent Internalization Reporter."[1] Iris Biotech Catalog.

  • Mahler, A., et al. "Fmoc-F5-Phe hydrogels: Antibacterial properties and stability."[2] ACS Applied Bio Materials, 2023.

  • Raeburn, J., et al. "Multicomponent Low Molecular Weight Gelators." Soft Matter, 2013.

Sources

Application Notes and Protocols: Standard Operating Procedure for the Dissolution of Fmoc-L-Phe-Aca-OH

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed standard operating procedure (SOP) for the dissolution of N-α-(9-Fluorenylmethoxycarbonyl)-L-phenylalanyl-6-aminohexanoic acid (Fmoc-L-Phe-Aca-OH). As a crucial building block in solid-phase peptide synthesis (SPPS), particularly for introducing hydrophobic moieties with a flexible spacer, ensuring its complete and efficient dissolution is paramount for successful downstream applications. This guide offers a comprehensive overview of the chemical principles governing its solubility, detailed protocols for dissolution in various recommended solvents, and best practices for handling and storage. This protocol is intended for researchers, scientists, and drug development professionals engaged in peptide chemistry and related fields.

Introduction: The Chemical Rationale

Fmoc-L-Phe-Aca-OH is a modified amino acid derivative that combines three key structural features, each contributing to its overall physicochemical properties and, consequently, its solubility profile:

  • The Fmoc (9-Fluorenylmethoxycarbonyl) Group: This large, aromatic protecting group is inherently nonpolar and hydrophobic. Its primary role is to reversibly block the N-terminal amine of the amino acid during peptide synthesis.[1] The Fmoc group's hydrophobicity significantly reduces the molecule's solubility in aqueous solutions.

  • L-Phenylalanine (Phe): An amino acid characterized by its hydrophobic benzyl side chain.[2] This further contributes to the overall nonpolar nature of the molecule, making it challenging to dissolve in polar protic solvents like water.

  • 6-Aminocaproic Acid (Aca): This component acts as a flexible, aliphatic linker. While the hydrocarbon chain is hydrophobic, the terminal carboxylic acid group provides a degree of polarity. The presence of this linker can enhance solubility in certain organic solvents compared to Fmoc-L-Phe-OH alone.[3]

The combined structure results in an amphiphilic molecule with predominantly hydrophobic characteristics. Therefore, the dissolution strategy must focus on solvents capable of overcoming the strong intermolecular forces, primarily π-π stacking from the Fmoc and phenylalanine groups, and solvating the hydrophobic regions of the molecule.

Materials and Equipment

2.1. Reagents:

  • Fmoc-L-Phe-Aca-OH (powder)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade (anhydrous)

  • N-Methyl-2-pyrrolidone (NMP), peptide synthesis grade (anhydrous)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Dichloromethane (DCM)

  • Nitrogen gas, high purity

2.2. Equipment:

  • Analytical balance

  • Vortex mixer

  • Bath sonicator

  • Glass vials with PTFE-lined caps

  • Pipettes and appropriate tips

  • Fume hood

  • Personal Protective Equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves.

Health and Safety Precautions

  • Always handle Fmoc-L-Phe-Aca-OH and all solvents inside a certified fume hood.

  • Consult the Safety Data Sheet (SDS) for Fmoc-L-Phe-Aca-OH and the chosen solvents before commencing any work.

  • Wear appropriate PPE at all times.

  • Avoid inhalation of dust and vapors. In case of accidental inhalation, move to fresh air.

  • Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.

Dissolution Protocol: A Step-by-Step Guide

The choice of solvent is critical and is typically dictated by the requirements of the subsequent chemical reaction (e.g., coupling efficiency in SPPS). DMF and NMP are the most common and effective solvents for dissolving Fmoc-protected amino acids.[4][5]

Primary Dissolution Protocol (Recommended)

This protocol is suitable for most applications, including manual and automated solid-phase peptide synthesis.

  • Preparation: Tare a clean, dry glass vial on an analytical balance.

  • Weighing: Carefully weigh the required amount of Fmoc-L-Phe-Aca-OH powder into the vial.

  • Solvent Addition: Add the appropriate volume of anhydrous DMF or NMP to achieve the desired concentration. For SPPS, concentrations typically range from 0.1 M to 0.5 M.

  • Initial Mixing: Cap the vial and vortex the mixture for 30-60 seconds. The powder should be well-dispersed in the solvent.

  • Sonication (If Necessary): If the solute is not fully dissolved after vortexing, place the vial in a bath sonicator at room temperature. Sonicate in intervals of 2-5 minutes, vortexing between each interval. The use of sonication can aid in the dissolution of poorly soluble compounds.[6]

  • Visual Inspection: Continue this process until the solution is clear and free of any visible particulates.

  • Inert Atmosphere: For prolonged storage or sensitive applications, it is advisable to flush the headspace of the vial with nitrogen gas before sealing to prevent moisture ingress and degradation.

Alternative Dissolution Protocol (for Specific Applications)

In certain instances, such as for specific analytical techniques or when DMF/NMP are incompatible with the experimental setup, DMSO can be used.

  • Follow steps 1 and 2 from the primary protocol.

  • Add the required volume of anhydrous DMSO.

  • Vortex thoroughly. Gentle heating (up to 40°C) can be applied to aid dissolution in DMSO, but care must be taken to avoid thermal degradation.

  • Sonication can also be used as described in the primary protocol.

Note on Dichloromethane (DCM): While some Fmoc-amino acids exhibit limited solubility in DCM, it is generally not the preferred solvent for achieving high concentrations. It may be used for analytical purposes or in specific synthetic steps where its use is mandated.

Solubility and Solvent Selection Summary

The following table summarizes the recommended solvents and provides qualitative solubility data for Fmoc-L-Phe-Aca-OH based on the properties of its constituent parts.

SolventAbbreviationPolaritySuitabilityNotes
N,N-Dimethylformamide DMFPolar AproticExcellent The standard and most recommended solvent for SPPS.[4][5]
N-Methyl-2-pyrrolidone NMPPolar AproticExcellent A common alternative to DMF with similar properties.[4][5]
Dimethyl sulfoxide DMSOPolar AproticGood Effective, but its higher viscosity and potential for side reactions in some contexts should be considered.[6]
Dichloromethane DCMNonpolarLimited May be used for dilute solutions or specific applications.
Water H₂OPolar ProticInsoluble The hydrophobic nature of the Fmoc and Phe groups prevents dissolution.
Methanol / Ethanol MeOH / EtOHPolar ProticPoor to Insoluble Generally not suitable for achieving useful concentrations.

Visualizing the Dissolution Workflow

The following diagram illustrates the decision-making process and steps for the successful dissolution of Fmoc-L-Phe-Aca-OH.

Dissolution_Workflow start Start: Weigh Fmoc-L-Phe-Aca-OH add_solvent Add Primary Solvent (DMF or NMP) start->add_solvent vortex Vortex for 30-60s add_solvent->vortex check_dissolved Is it fully dissolved? vortex->check_dissolved sonicate Sonicate in 2-5 min intervals (vortex between intervals) check_dissolved->sonicate No end_success Solution Ready for Use check_dissolved->end_success Yes check_dissolved2 Is it fully dissolved? sonicate->check_dissolved2 check_dissolved2->end_success Yes troubleshoot Troubleshooting: - Check solvent purity - Slightly warm (if using DMSO) - Re-evaluate concentration check_dissolved2->troubleshoot No

Caption: Workflow for Fmoc-L-Phe-Aca-OH Dissolution.

Storage and Stability

Solid Form: Store Fmoc-L-Phe-Aca-OH powder in a tightly sealed container at 2-8°C, protected from light and moisture.

In Solution: Stock solutions in anhydrous DMF or NMP should be used as fresh as possible. If storage is necessary, store in tightly sealed vials with an inert atmosphere (nitrogen or argon) at -20°C for short to medium-term periods. Repeated freeze-thaw cycles should be avoided. Solutions in DMSO are also best stored at -20°C.[6]

Conclusion

The successful dissolution of Fmoc-L-Phe-Aca-OH is readily achievable by leveraging its inherent chemical properties. Its predominantly hydrophobic nature necessitates the use of polar aprotic solvents such as DMF or NMP. By following the detailed protocols outlined in this guide, researchers can ensure the complete and efficient solubilization of this key peptide synthesis building block, thereby promoting the success of subsequent synthetic and developmental endeavors.

References

  • AAPPTec. Fmoc-Phe-OH; CAS 35661-40-6. Available at: [Link]

  • Liu, R., et al. (2003). Synthesis of hydrophilic and flexible linkers for peptide derivatization in solid phase. Tetrahedron Letters, 44(28), 5329-5332. Available at: [Link]

  • Al-Fahad, A., et al. (2018). Green Chemistry - In situ Fmoc removal. Green Chemistry, 20(17), 3971-3976. Available at: [Link]

  • Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 978331, Fmoc-phenylalanine. Available at: [Link]

  • Malik, A. A., et al. (2023). Sequence-based prediction of the intrinsic solubility of peptides containing non-natural amino acids. Communications Biology, 6(1), 1161. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 133173, 6-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)hexanoic acid. Available at: [https://pubchem.ncbi.nlm.nih.gov/compound/6-(((9H-fluoren-9-yl_methoxy_carbonyl_amino_hexanoic-acid]([Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of Fmoc-L-Phe-Aca-OH Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Operator: Senior Application Scientist Subject: Troubleshooting & Optimization for Fmoc-L-Phe-Aca-OH (Fmoc-L-Phenylalanyl-6-aminohexanoic acid)

Executive Summary

Fmoc-L-Phe-Aca-OH is a specialized building block often used to introduce a hydrophobic spacer (Aminocaproic acid, Aca) adjacent to a Phenylalanine (Phe) residue. While the activation of the Aca carboxylic acid is chemically straightforward (being a primary aliphatic acid), the hydrophobicity of the Phe-Aca combination frequently leads to solubility issues, aggregation on the solid phase, and slow coupling kinetics.

This guide moves beyond standard protocols to address the specific physicochemical challenges of this molecule.

Module 1: The Solubility Paradox

The Issue: Users often report "coupling failure" which is actually a "solubility failure." The flexible alkyl chain of Aca combined with the aromatic Phe ring creates a molecule that can aggregate in standard SPPS solvents like pure DMF, especially at high concentrations (>0.3 M).

Technical Insight: Unlike standard amino acids, Fmoc-L-Phe-Aca-OH behaves more like a lipidated peptide. In pure DMF, it may form a gel or a cloudy suspension upon the addition of coupling reagents, effectively halting the reaction before it reaches the resin.

Optimization Protocol: The "Solvent Switch"

ParameterStandard Condition (Risk)Optimized Condition (Recommended)
Primary Solvent DMF (Dimethylformamide)NMP (N-Methyl-2-pyrrolidone)
Concentration 0.5 M0.2 – 0.3 M (Lower concentration, higher volume)
Additives None1% Triton X-100 or DCM (Binary mixture)
Temperature Room Temperature40°C - 50°C (during dissolution AND coupling)

Step-by-Step Solubilization:

  • Weigh Fmoc-L-Phe-Aca-OH.

  • Add NMP to reach 75% of the target volume.

  • Vortex vigorously. If particles persist, sonicate at 40°C for 5 minutes.

  • Only after dissolution should you add the coupling reagents.

Critical Note: If the solution turns cloudy upon adding the coupling reagent (especially HBTU/HATU salts), your concentration is too high. Dilute immediately with DCM (Dichloromethane).

Module 2: Activation Strategies & Chemical Logic

The Mechanism: The carboxylic acid on the Aca linker is a primary alkyl acid (


). It is less sterically hindered  than an alpha-amino acid. Therefore, poor coupling is rarely due to lack of reactivity at the carbonyl center; it is due to accessibility  (steric bulk of the Phe group preventing the chain from entering the resin pores) or aggregation  of the peptide-resin.

Recommended Coupling Cocktails:

Option A: The "Solubility First" Approach (Recommended)

Best for preventing precipitation and minimizing racemization risks elsewhere.

  • Reagents: DIC (Diisopropylcarbodiimide) + Oxyma Pure (Ethyl 2-cyano-2-(hydroxyimino)acetate).

  • Ratio: 1:1:1 (AA : DIC : Oxyma).

  • Why: Oxyma/DIC creates a highly soluble active ester and maintains a neutral pH, preventing base-induced aggregation of the growing peptide chain [1].

Option B: The "Brute Force" Approach

Use only if Option A fails and the resin loading is high.

  • Reagents: HATU + TMP (2,4,6-Trimethylpyridine / Collidine).

  • Ratio: 1 : 0.95 : 2 (AA : HATU : Base).

  • Why: HATU is a more potent activator. We substitute DIPEA with Collidine because Collidine is a weaker base that reduces the risk of base-catalyzed side reactions, though racemization of the internal Phe in this specific block is structurally unlikely (see FAQ) [2].

Module 3: Diagnostic Workflow (Interactive)

Use this logic flow to diagnose the specific failure mode in your experiment.

CouplingLogic Start Start: Coupling Yield < 90% SolubilityCheck Check Reaction Vessel: Is the solution clear? Start->SolubilityCheck Cloudy Solution is Cloudy/Precipitated SolubilityCheck->Cloudy No Clear Solution is Clear SolubilityCheck->Clear Yes ActionSolubility ACTION: Switch solvent to NMP. Reduce Conc to 0.2M. Use DIC/Oxyma. Cloudy->ActionSolubility ResinCheck Perform Kaiser/Chloranil Test Clear->ResinCheck BlueBeads Beads are Blue (Positive) ResinCheck->BlueBeads Coupling Failed WhiteBeads Beads are White (Negative) ResinCheck->WhiteBeads Coupling Worked? ActionAgg ACTION: Resin Aggregation. Use Magic Mixture (DCM/DMF/NMP). Double Couple at 50°C. BlueBeads->ActionAgg ActionCleavage ACTION: False Positive? Check Cleavage Cocktail. (Incomplete side-chain removal?) WhiteBeads->ActionCleavage

Figure 1: Decision tree for diagnosing coupling failures. Blue nodes indicate decision points; Red indicates critical failure states; Grey indicates corrective actions.

Module 4: Frequently Asked Questions (FAQs)

Q1: Will the Phenylalanine (Phe) residue racemize during this coupling? A: No. This is a common misconception. In the molecule Fmoc-Phe-NH-(CH2)5-COOH, the activation occurs at the carboxylic acid of the Aminocaproic acid (Aca) linker. This activation site is separated from the chiral alpha-carbon of the Phenylalanine by five methylene groups (


). This distance isolates the chiral center from the electronic effects that cause racemization (oxazolone formation) [3].
Note: Racemization is a risk if you are synthesizing this block yourself (coupling Fmoc-Phe-OH to H-Aca-Resin), but not when coupling the pre-made block to the resin.

Q2: My Kaiser test is inconclusive (reddish-brown). Why? A: If you are coupling Fmoc-Phe-Aca-OH onto a secondary amine (like Proline or an N-methylated residue), the Kaiser test (ninhydrin) is not effective. You must use the Chloranil Test or the p-Nitrophenol ester test . Additionally, the bulky Phe-Aca group may trap reagents inside the resin. Perform an extended wash with DCM before testing to remove trapped reagents that give false positives.

Q3: Can I use microwave irradiation? A: Yes, but with caution.

  • Temperature Limit: Do not exceed 50°C .

  • Reason: While the Aca linker is stable, the Fmoc group itself can become unstable in DMF at high temperatures (>60°C), leading to premature deprotection and "double hits" (insertion of two Fmoc-Phe-Aca units) [4].

  • Protocol: 25 Watts, 50°C, 10 minutes.

Q4: The coupling works, but the subsequent Fmoc deprotection is slow. A: The hydrophobic Phe-Aca-OH unit can fold back on the resin, creating a "hydrophobic shield" that repels the piperidine deprotection reagent.

  • Fix: Use DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (2%) + Piperidine (20%) in DMF for the deprotection step immediately following this coupling. DBU is a stronger base and penetrates hydrophobic clusters more effectively.

References
  • Albericio, F., & El-Faham, A. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion. Organic Process Research & Development.

  • El-Faham, A., & Albericio, F. (2011).[1] Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.

  • Bachem Technical Guides. (2024). Racemization in Peptide Synthesis. Bachem Knowledge Center.

  • CEM Corporation. (2022). Microwave Peptide Synthesis: Best Practices for Hydrophobic Sequences. CEM Application Notes.

Sources

purification of Fmoc-L-Phe-Aca-OH by preparative HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Purification Support Center. Subject: Technical Guide for the Preparative HPLC Purification of Fmoc-L-Phe-Aca-OH. Ticket ID: PUR-FMOC-001 Assigned Specialist: Senior Application Scientist

Introduction: The Molecule & The Challenge

You are attempting to purify Fmoc-L-Phenylalanyl-6-aminocaproic acid (Fmoc-L-Phe-Aca-OH) . Before initiating any protocol, we must understand the physicochemical behavior of this target.

  • Hydrophobicity: This molecule is significantly hydrophobic. The Fmoc group (fluorenylmethoxycarbonyl) and the Phenylalanine side chain create a strong non-polar region. The Aminocaproic acid (Aca) linker adds a C6 aliphatic chain, further increasing retention on Reverse Phase (RP) media.

  • Solubility: The primary bottleneck. While soluble in organic solvents (DMF, DMSO, MeOH), it likely exhibits poor solubility in acidic water, leading to precipitation during injection (the "crash out" effect).

  • Stability: The Fmoc group is base-labile.[1] It is stable in acidic mobile phases (TFA, Formic Acid) but will degrade if exposed to basic contaminants or elevated pH (>7.5).

Module 1: Method Development & Setup

Q1: What column stationary phase should I use? Recommendation: Start with C18 , but be prepared to switch to C8 or Phenyl-Hexyl .

  • Why? C18 is the standard for peptides. However, Fmoc-L-Phe-Aca-OH is highly hydrophobic. If your peptide elutes at >80% Acetonitrile or requires very long gradients to elute, the interaction with C18 is too strong. A C8 phase reduces hydrophobic retention, allowing elution at lower organic concentrations and sharper peak shapes.

  • Pore Size: Use 100 Å for this small molecule (MW ~500 Da). Wider pores (300 Å) are unnecessary and reduce surface area (loading capacity).

Q2: Which mobile phase system is optimal? Protocol:

  • Solvent A: Water + 0.1% Trifluoroacetic Acid (TFA).[2][3]

  • Solvent B: Acetonitrile (ACN) + 0.1% TFA.[3]

  • Causality: The C-terminal carboxylic acid on Aca-OH has a

    
    . Without acid (TFA), this group ionizes (
    
    
    
    ), causing peak tailing and variable retention. TFA suppresses ionization (
    
    
    ), ensuring the molecule remains neutral and interacts predictably with the hydrophobic column.

Q3: How do I dissolve the sample for injection? (CRITICAL STEP) The "At-Column Dilution" Strategy: Do not dissolve in 100% DMSO and inject directly if your loop size is large; the peptide will precipitate when the DMSO plug hits the aqueous mobile phase.

ParameterRecommendation
Solvent 90% DMF / 10% Water (or pure DMSO if necessary).
Concentration 50–100 mg/mL (Keep volume low).
Injection Mode Sandwich Injection or At-Column Dilution.

Visual Workflow: Method Development Logic

MethodDev Start Start: Crude Fmoc-L-Phe-Aca-OH Solubility Solubility Test (DMF/DMSO vs. H2O/ACN) Start->Solubility Analytical Analytical Scout Run (Linear Gradient 5-95% B) Solubility->Analytical Decision Elution %B? Analytical->Decision HighRet Elutes > 80% B (Too Hydrophobic) Decision->HighRet High GoodRet Elutes 30-70% B (Ideal) Decision->GoodRet Optimal SwitchCol Switch to C8 or Phenyl-Hexyl HighRet->SwitchCol ScaleUp Scale to Prep Column (Keep residence time constant) GoodRet->ScaleUp SwitchCol->Analytical

Caption: Logical workflow for selecting the stationary phase based on analytical scouting runs.

Module 2: Troubleshooting Peak Shape & Recovery

Q4: My peak is splitting or has a "shoulder" on the front. Is it impure? Diagnosis: Likely Solvent Mismatch or Column Voiding , not necessarily impurity.

  • The Mechanism: If you inject a large volume of strong solvent (DMF/DMSO) onto a column equilibrated in high water (e.g., 5% ACN), the peptide travels with the DMF plug faster than the mobile phase, causing "fronting."

  • The Fix:

    • Sandwich Injection: Draw a small plug of water/weak solvent before and after your sample plug in the injector loop.

    • Increase Initial %B: Start the gradient at a higher organic % (e.g., 20% B) to minimize the shock between injection solvent and mobile phase.

Q5: I see "Ghost Peaks" in subsequent blank runs. What is happening? Diagnosis: Carryover or Fmoc-Cleavage.

  • Scenario A (Carryover): The peptide is so hydrophobic it didn't elute in the previous run.

    • Fix: End every run with a "Sawtooth" wash: Ramp to 100% B, hold for 5 mins, drop to 5% B, back to 100% B.

  • Scenario B (Degradation): If the ghost peak elutes earlier than the main peak, it might be the de-protected species (H-Phe-Aca-OH) or free Fmoc-fulvene.

    • Fix: Check your water source. Even trace ammonia or basic pH in the aqueous buffer can slowly cleave the Fmoc group over hours in the fraction collector. Ensure pH is < 4.0.

Troubleshooting Decision Tree

Troubleshooting Issue Observed Issue Split Split/Fronting Peak Issue->Split Broad Broad/Tailing Peak Issue->Broad Ghost Ghost Peaks Issue->Ghost Solvent Injection Solvent Too Strong? Split->Solvent Load Column Overload? Broad->Load pH Check pH (Is it acidic?) Broad->pH Carry Check Gradient End Ghost->Carry Fix1 Use At-Column Dilution or Reduce Inj Vol Solvent->Fix1 Yes Fix2 Reduce Load or Add more TFA Load->Fix2 Yes pH->Fix2 No (Add TFA) Fix3 Add Sawtooth Wash Carry->Fix3

Caption: Decision tree for diagnosing common peak shape anomalies during Fmoc peptide purification.

Module 3: Post-Purification & Handling

Q6: My fractions precipitated in the collection tubes. How do I recover them? Issue: You collected a hydrophobic peak (in high ACN) into a tube. As the ACN evaporates or if the fraction is diluted, the peptide crashes out.

  • Immediate Action: Add Acetic Acid or tert-Butanol to the fractions immediately.

  • Lyophilization Protocol: Do not freeze-dry from 100% water (it won't dissolve) or 100% ACN (it will melt).

    • Pool fractions.[3]

    • Evaporate ACN on a rotovap until the solution becomes cloudy.

    • Add tert-Butanol (ratio 1:1 with water).

    • Freeze and lyophilize. This creates a fluffy powder rather than a sticky oil/film.

Q7: How do I verify the identity and purity? Standard: Analytical HPLC + MS (Mass Spec).

  • Expectation:

    • UV: Monitor at 254 nm (Fmoc absorption) and 214 nm (Peptide bond). The ratio of 214/254 should be consistent across the peak.

    • Mass: Look for

      
      . Note that Fmoc-L-Phe-Aca-OH may form sodium adducts 
      
      
      
      easily due to the carboxylic acid.
Summary of Operational Parameters
ParameterSpecificationNotes
Column C18 or C8, 5µm, 100ÅC8 preferred if retention >80% B.
Mobile Phase A

+ 0.1% TFA
TFA prevents ionization of -COOH.
Mobile Phase B ACN + 0.1% TFAMeOH creates higher backpressure; ACN is preferred.
Gradient 5% to 95% B (Linear)Start with a scouting run (1%B/min).
Flow Rate 15–20 mL/minFor a standard 21.2mm ID Prep Column.
Detection 254 nm & 214 nm254 nm is specific to Fmoc; confirms integrity.
References
  • Waters Corporation. Peptide Isolation – Method Development Considerations. Waters.com. [Link]

  • Agilent Technologies. Scale Up with Confidence - Column selection for preparative HPLC. Agilent.com. [Link]

  • ResearchGate. How can I get a proper HPLC for hydrophobic peptide? ResearchGate.net. [Link]

Sources

Technical Support Center: Troubleshooting Fmoc-L-Phe-Aca-OH Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide addresses the synthesis and troubleshooting of Fmoc-L-Phe-Aca-OH , where Aca refers to 6-Aminocaproic Acid (also known as


-Ahx or 6-aminohexanoic acid).

This dipeptide derivative is frequently used as a linker intermediate in medicinal chemistry (e.g., PROTACs, FRET substrates). The "Low Yield" issues typically stem from the solubility mismatch between the hydrophobic Fmoc-Phe moiety and the polar/zwitterionic Aca residue, or from inefficient resin loading in Solid-Phase Peptide Synthesis (SPPS).

Status: Active Senior Scientist: Dr. Alex V. (Applications Dept.) Topic: Optimizing Yields for Fmoc-L-Phe-Aca-OH

Part 1: Diagnostic & Triage

Is your synthesis Solid-Phase (SPPS) or Solution-Phase?

Low yields in this specific sequence usually arise from two distinct mechanisms depending on your method.

Scenario A: Solution-Phase Synthesis (Most Common Source of Failure)
  • The Problem: You are likely attempting to couple activated Fmoc-Phe-OSu (or similar) directly to free 6-aminocaproic acid (H-Aca-OH) in a mixed aqueous/organic solvent.

  • The Failure Mode: H-Aca-OH is zwitterionic and highly polar. It requires water/base to dissolve, but Fmoc-Phe active esters hydrolyze rapidly in water at the pH required to keep the amine nucleophilic (pH > 8.5).

  • The Fix: Switch to a C-terminal protection strategy (using H-Aca-OtBu) to perform the reaction in anhydrous organic solvent (DMF/DCM).

Scenario B: Solid-Phase Peptide Synthesis (SPPS)
  • The Problem: Inefficient loading of the first residue (Aca) or aggregation during the coupling of the hydrophobic Phe.

  • The Failure Mode: Aca is flexible; if loading onto 2-Chlorotrityl Chloride (2-CTC) resin is too low, the final yield drops. If using Wang resin, esterification can be sluggish.

  • The Fix: Optimize the resin loading protocol and use a "swelling" solvent system.

Part 2: Troubleshooting Guide (Q&A)

Category 1: Solution Phase Chemistry

Q1: I am reacting Fmoc-Phe-OSu with H-Aca-OH in Dioxane/Water, but my yield is <40%. Why? A: This is a classic "hydrolysis vs. aminolysis" competition.

  • Mechanism: For the amine of Aca to attack the ester, it must be deprotonated (free base). The pKa of the

    
    -amino group is ~10.8. You need a pH near 9-10 for efficient reaction. At this pH, the hydroxide ion (
    
    
    
    ) is a potent nucleophile that hydrolyzes your expensive Fmoc-Phe-OSu back to Fmoc-Phe-OH before it can react with the Aca.
  • Solution: Abandon the free-acid route. Use H-Aca-OtBu (tert-butyl ester) .

    • Dissolve H-Aca-OtBu (HCl salt) and Fmoc-Phe-OH in anhydrous DMF.

    • Add DIPEA (2.5 eq) and HBTU (1.1 eq).

    • React for 2 hours.

    • Remove the tBu group with TFA/DCM (1:1) in the final step.

    • Result: This converts the reaction to a homogeneous organic phase coupling, typically boosting yields to >85%.

Q2: If I must use the free acid H-Aca-OH, how can I improve the yield? A: You must use a controlled pH titration method (Schotten-Baumann conditions).

  • Protocol: Dissolve H-Aca-OH in minimal water. Add 1 eq of NaOH. Dilute with THF (not dioxane, as THF is easier to remove). Add Fmoc-Phe-OSu dropwise.

  • Critical Step: Use a pH meter. Maintain pH between 8.5 and 9.0 by adding dilute

    
     or DIPEA manually. Do not exceed pH 9.5 (Fmoc cleavage risk) or drop below 8.0 (amine protonation).
    
Category 2: Solid Phase Peptide Synthesis (SPPS)[2]

Q3: I am using 2-Chlorotrityl Chloride (2-CTC) resin. Why is my loading of Aca so low? A: Aca (6-aminocaproic acid) is highly soluble in DMF but its flexibility can lead to site inaccessibility if the resin pores aren't fully swollen.

  • Fix: Ensure the resin is swollen in DCM (not DMF) for the loading step. 2-CTC reacts best in DCM.

  • Protocol: Suspend 2-CTC resin in DCM. Add Fmoc-Aca-OH (not free Aca) and DIPEA (4 eq). If you are trying to load unprotected Aca directly, it will not work well because the amino group will compete with the carboxylic acid for the chloride sites. Always load Fmoc-Aca-OH , then deprotect.

Q4: My crude product contains a major impurity with Mass [M-18]. What is it? A: This is likely the Caprolactam byproduct, though less common in Fmoc chemistry than Boc.

  • Cause: If the C-terminus of Aca is activated (e.g., HBTU/DIPEA) before it is coupled to a primary amine, or if the Aca-Resin bond is cleaved under harsh conditions, the linear amino acid can cyclize to form the 7-membered lactam (Caprolactam), ejecting the peptide chain.

  • Prevention: Ensure the C-terminus of Aca is never activated as a free amine. In SPPS, Aca is attached to the resin (protected). In solution, the C-term should be an ester (OtBu) or a free acid (unactivated) during the coupling of Phe.

Part 3: Optimized Protocols

Protocol A: Robust Solution-Phase Synthesis (Recommended)

Target: High purity Fmoc-L-Phe-Aca-OH via t-Butyl protection.

Reagents:

  • Fmoc-L-Phe-OH (1.0 eq)

  • H-Aca-OtBu

    
     HCl (1.1 eq) [Commercially available or easily synthesized]
    
  • HBTU (1.1 eq)

  • DIPEA (Diisopropylethylamine) (3.0 eq)

  • Solvent: Anhydrous DMF

Step-by-Step:

  • Activation: Dissolve Fmoc-Phe-OH (10 mmol) and HBTU (11 mmol) in DMF (30 mL). Add DIPEA (10 mmol) and stir for 3 minutes to form the active ester.

  • Coupling: Add H-Aca-OtBu

    
     HCl (11 mmol) and the remaining DIPEA (20 mmol) to the mixture.
    
  • Reaction: Stir at Room Temp (RT) for 2–3 hours. Monitor by TLC or LCMS.

  • Workup: Dilute with Ethyl Acetate (150 mL). Wash with 5%

    
     (removes DIPEA), Water, and Brine. Dry over 
    
    
    
    . Evaporate to give Fmoc-Phe-Aca-OtBu .
  • Deprotection: Dissolve the intermediate in DCM (20 mL). Add TFA (20 mL). Stir for 2 hours.

  • Isolation: Evaporate TFA. Precipitate the product in cold Diethyl Ether.

    • Expected Yield: >85%[1][2][3][4]

    • Purity: >95%[5][1][2][3][4]

Protocol B: Data Comparison of Methods
ParameterFree Acid Method (Schotten-Baumann)Protected Ester Method (OtBu)SPPS (2-CTC Resin)
Solvent System THF/Water (Heterogeneous)DMF (Homogeneous)DCM/DMF (Solid Support)
Coupling Reagent Fmoc-Phe-OSuHBTU/DIPEADIC/Oxyma or HBTU
Typical Yield 30–50%85–95% 80–90%
Major Impurity Hydrolyzed Fmoc-Phe-OHTrace unreacted amineDeletion sequences
Scalability Low (Solubility limits)HighMedium (Resin cost)

Part 4: Process Visualization

The following diagram illustrates the decision logic for troubleshooting low yields.

G Start Start: Low Yield in Fmoc-Phe-Aca-OH Synthesis MethodCheck Identify Method Start->MethodCheck SolPhase Solution Phase MethodCheck->SolPhase Solution SPPS Solid Phase (SPPS) MethodCheck->SPPS Resin ReactantCheck Using Free Aca (H-Aca-OH)? SolPhase->ReactantCheck IssueHydrolysis Issue: Hydrolysis of Active Ester (Competition with Water) ReactantCheck->IssueHydrolysis Yes FixEster FIX: Use H-Aca-OtBu (Tert-butyl ester protection) ReactantCheck->FixEster No (Already Protected) IssueHydrolysis->FixEster Recommended FixpH Alt FIX: Control pH (8.5-9.0) Use Fmoc-Phe-OSu IssueHydrolysis->FixpH If Ester Unavailable LoadingCheck Check Resin Loading SPPS->LoadingCheck IssueLoading Issue: Poor Loading on Resin LoadingCheck->IssueLoading Low Substitution FixResin FIX: Use 2-CTC Resin Load Fmoc-Aca-OH in DCM IssueLoading->FixResin

Caption: Decision tree for identifying the root cause of low yields in Fmoc-Phe-Aca-OH synthesis.

References

  • BenchChem. (2025).[6][7][8][9] Fmoc-DL-Phe-OH synthesis mechanism and reaction conditions. Retrieved from

  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Retrieved from

  • National Institutes of Health (NIH). (2016).[10] Peptides with 6-Aminohexanoic Acid: Synthesis and Evaluation. Retrieved from

  • Tocris Bioscience. (2024). Peptide Nomenclature Guide: Aca and Ahx Definitions. Retrieved from

  • University of California, Irvine. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis (Nowick Lab). Retrieved from

Sources

Technical Support Center: Minimizing Racemization in Fmoc-L-Phe-Aca-OH

Author: BenchChem Technical Support Team. Date: February 2026

Ticket #802: High D-Isomer Content in Fmoc-L-Phe-Aca-OH Synthesis

Status: Open Priority: Critical (GMP/GLP Impact) Assigned Specialist: Senior Application Scientist, Peptide Chemistry Division[1]

Executive Summary

You are encountering racemization of the Phenylalanine (Phe) residue during the synthesis of Fmoc-L-Phe-Aca-OH (Fmoc-L-Phenylalanyl-6-aminocaproic acid).[1] While Phenylalanine is generally less prone to racemization than Cysteine or Histidine, it remains susceptible during activation, particularly when coupled to sterically unhindered primary amines like 6-aminocaproic acid (Aca).[1]

The presence of the D-Phe isomer (Fmoc-D-Phe-Aca-OH) is a critical impurity that mimics the physicochemical properties of the target L-isomer, making downstream purification difficult.[1] This guide provides a mechanistic root cause analysis and a validated protocol using Oxyma Pure and Collidine to reduce racemization to <0.5%.

Part 1: Root Cause Analysis (The Mechanism)

Q: Why is my Phenylalanine racemizing?

A: Racemization during coupling is rarely random; it is a chemically driven process caused by over-activation and base-catalyzed proton abstraction .[1]

In the synthesis of Fmoc-L-Phe-Aca-OH, the reaction involves activating the carboxyl group of Fmoc-Phe-OH.[1] The two primary mechanisms are:[2][3]

  • Oxazolone (Azlactone) Formation (Major Pathway): Upon activation (e.g., with HBTU or HATU), the carbonyl oxygen of the Fmoc-Phe-OH amide backbone attacks its own activated ester.[1] This forms a 5-membered oxazolone ring .[1] The hydrogen atom on the alpha-carbon (

    
    -H) of this ring is highly acidic (
    
    
    
    ).[1] Even a mild base (like DIPEA) can abstract this proton, creating a planar, achiral enolate.[1] When this enolate reprotonates, it loses its chiral memory, resulting in a 50:50 mix of L- and D-Phe.[1]
  • Direct Enolization (Minor Pathway): Strong bases can directly abstract the

    
    -proton from the activated ester without ring formation, though the oxazolone pathway is kinetically favored.
    
Visualization: The Racemization Danger Zone

The following diagram illustrates the critical fork in the road between successful coupling and racemization.

RacemizationPathway FmocPhe Fmoc-L-Phe-OH Activated Activated Ester (O-Acylisourea / OBt) FmocPhe->Activated Activation (DIC/Oxyma) Coupling Nucleophilic Attack by H-Aca-OR Activated->Coupling Fast Kinetics Oxazolone Oxazolone Intermediate Activated->Oxazolone Slow Coupling / High Temp Product Fmoc-L-Phe-Aca-OR (Target) Coupling->Product Enolate Planar Enolate (Achiral) Oxazolone->Enolate Base (DIPEA) Abstracts H+ Racemic Fmoc-DL-Phe-Aca-OR (Impurity) Enolate->Racemic Reprotonation

Caption: The "Danger Zone" is the formation of the Oxazolone intermediate.[1] Fast coupling prevents this; excess base promotes it.

Part 2: Reagent Selection Strategy

Q: Which coupling reagents should I use?

A: Stop using HBTU/HATU with DIPEA if you are seeing racemization. Switch to DIC/Oxyma Pure .

ComponentStandard (Risky)Optimized (Low Racemization)Why?
Activator HBTU / HATU DIC (Diisopropylcarbodiimide)Uronium salts (HBTU) require base to function, immediately increasing pH.[1] Carbodiimides (DIC) are neutral.[1]
Additive HOBt Oxyma Pure Oxyma (Ethyl 2-cyano-2-(hydroxyimino)acetate) is more acidic and reactive than HOBt, suppressing oxazolone formation more effectively [1].[1]
Base DIPEA (Diea)TMP (Collidine)DIPEA is a strong base that promotes proton abstraction.[1] Collidine (2,4,6-trimethylpyridine) is a weaker, sterically hindered base that is sufficient for coupling but poor at abstracting the

-proton [2].[1]

Part 3: Optimized Experimental Protocol

Objective: Synthesize Fmoc-L-Phe-Aca-OH with <0.5% D-Phe content. Context: Since Aca is achiral, we assume you are coupling Fmoc-Phe-OH to a protected Aca ester (e.g., H-Aca-OtBu or H-Aca-OBzl) in solution, followed by deprotection.[1]

Step 1: Preparation of the Amine (Aca)
  • Issue: Free amino acids (H-Aca-OH) are zwitterionic and insoluble in organic solvents (DCM/DMF).[1]

  • Solution: Use the ester form (H-Aca-OtBu[1]·HCl).

  • Action: Dissolve H-Aca-OtBu·HCl (1.0 eq) in minimal DMF. Add Collidine (1.0 eq) to neutralize the HCl salt. Do not use excess base here.

Step 2: Activation (The Critical Step)
  • Temperature: Cool the reaction vessel to 0°C (ice bath). Racemization is temperature-dependent.[1]

  • Reagents:

    • Dissolve Fmoc-L-Phe-OH (1.1 eq) and Oxyma Pure (1.1 eq) in DMF/DCM (1:1).[1]

    • Add DIC (1.1 eq).[1]

    • Stir for exactly 2 minutes at 0°C.

    • Note: This "pre-activation" forms the active ester. Do not wait longer than 2-3 minutes.

Step 3: Coupling
  • Add the neutralized H-Aca-OtBu solution (from Step 1) to the activated Fmoc-Phe mixture.[1]

  • Allow to stir at 0°C for 30 minutes, then slowly warm to room temperature over 2 hours.

  • Monitor: Check pH. It should be neutral or slightly acidic (pH 5-6).[1] If pH > 7.5, racemization risk skyrockets.

Step 4: Workup & Deprotection
  • Wash with 1N KHSO4 (removes basic impurities) and NaHCO3.[1]

  • Cleavage (if using tBu ester): Treat with TFA/TIS/H2O (95:2.5:2.5).[1]

    • Note: The acid cleavage step does not cause racemization. The damage is only done during the coupling (Step 3).

Part 4: Quality Control & Analytics

Q: How do I detect the D-isomer?

Since Aca is achiral, Fmoc-L-Phe-Aca-OH and Fmoc-D-Phe-Aca-OH are enantiomers , not diastereomers.[1] They will not separate on a standard C18 HPLC column.

Method A: Chiral HPLC (Direct) [1]

  • Column: Chiralpak IA/IB or Chirobiotic T (Teicoplanin).[1]

  • Mobile Phase: Hexane/Ethanol/TFA (Normal Phase) or MeOH/Buffer (Reverse Phase depending on column).[1]

  • Detection: UV at 254 nm (Fmoc).[1]

Method B: Marfey’s Reagent (Derivatization) If you lack a chiral column, you must convert the enantiomers into diastereomers.

  • Hydrolyze a small sample (6N HCl, 110°C, 24h) to release free Phe and Aca.

  • Derivatize with FDAA (Marfey’s Reagent) .

  • Analyze on a standard C18 HPLC . L-Phe-FDAA and D-Phe-FDAA will separate significantly (often by >5 minutes).[1]

Workflow Visualization

OptimizationWorkflow Start Start: Fmoc-L-Phe-OH + H-Aca-OtBu Solubilization 1. Solubilize Aca-OtBu Base: Collidine (1.0 eq) Start->Solubilization Activation 2. Activation (0°C) Reagents: DIC + Oxyma Pure Solubilization->Activation Add amine to activated ester Coupling 3. Coupling Maintain pH < 7.0 Activation->Coupling QC 4. QC Analysis Method: Chiral HPLC or Marfey's Coupling->QC

Caption: Validated workflow for low-racemization synthesis.

References

  • Subirós-Funosas, R., et al. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion.[1] Chemistry – A European Journal. [1]

  • Carpino, L. A., et al. (2002). The 2,4,6-Trimethylpyridine (Collidine) System for the Prevention of Racemization. Journal of Organic Chemistry. [1]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup.[1] Chemical Reviews.

  • Bachem Technical Guides. Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.

Sources

Technical Support Center: Purification of Crude Fmoc-L-Phe-Aca-OH

[1]

Current Status: Online Agent: Senior Application Scientist Ticket Subject: Removal of impurities from crude Fmoc-L-Phe-Aca-OH (Fmoc-Phenylalanyl-6-aminocaproic acid)[1]

System Overview: The Molecule & The Challenge

Welcome to the technical support center. You are likely dealing with Fmoc-L-Phe-Aca-OH , a building block often used as a hydrophobic linker in peptide drug conjugates or PROTACs.[1]

  • The Structure: Fmoc-L-Phe (Hydrophobic/Aromatic) + Aca (Flexible Aliphatic Linker) + Free Carboxylic Acid.[1]

  • The Problem: This molecule is amphiphilic . The Fmoc-Phe region is highly lipophilic, while the Aminocaproic acid (Aca) tail with the free carboxyl group is polar. This duality often leads to "oiling out" rather than crystallizing and can cause the molecule to act as a surfactant during extraction, leading to emulsions.

Below are the specific troubleshooting modules designed to resolve your purification issues.

Module 1: The "Sticky Oil" Protocol (Physical State Issues)

User Issue: "My product is a sticky yellow oil/gum after rotary evaporation. I cannot get it to precipitate."

Diagnosis: The flexible alkyl chain of the Aca linker prevents efficient crystal packing, trapping solvent and impurities (like DMF or unreacted coupling reagents).

Troubleshooting Steps
StepActionTechnical Rationale
1 Co-evaporation Redissolve the oil in DCM (Dichloromethane) and evaporate 3x.[1] This azeotropes off trapped MeOH or water that prevents solidification.
2 The "Scratch" Technique Dissolve in a minimum amount of DCM. Add cold Diethyl Ether (Et₂O) or Hexane dropwise until cloudy. Scratch the side of the flask with a glass rod vigorously. This creates nucleation sites for crystallization.
3 Trituration If it oils out again, decant the supernatant. Add fresh Hexane/Ether (1:1), sonicate the oil until it turns into a white suspension, then filter. This removes lipophilic impurities like Dibenzofulvene (DBF) .

Module 2: Chemical Purification (The Extraction Workflow)

User Issue: "I have unreacted amine or coupling byproducts in my crude sample."

Diagnosis: Since your product is a free acid (COOH) , you can utilize a pH-switch extraction to isolate it from non-acidic impurities (like Fmoc-fulvene, unreacted esters, or urea byproducts).[1]

Standard Operating Procedure: The Back-Extraction Protocol

Note: This is the most effective method for purifying Fmoc-dipeptide acids without chromatography.[1]

ExtractionWorkflowStartCrude Fmoc-Phe-Aca-OH(Dissolved in EtOAc)AcidWashWash with 1M KHSO4(Acidic Wash)Start->AcidWashRemoves unreacted aminesBaseExtractExtract into Sat. NaHCO3(pH ~8-9)AcidWash->BaseExtractOrgLayer1Organic Layer(Contains Non-Acidic Impurities:DBF, Fmoc-Phe-OMe, Urea)BaseExtract->OrgLayer1DiscardAqLayer1Aqueous Layer(Contains Product as Salt)BaseExtract->AqLayer1KeepAcidifyAcidify Aqueous Layerwith 1M HCl to pH 2-3AqLayer1->AcidifyPrecipitateProduct Precipitatesor Oils OutAcidify->PrecipitateFinalExtractRe-extract into EtOAcWash with Brine -> Dry -> EvaporatePrecipitate->FinalExtractIsolate Pure Product

Figure 1: Acid/Base "Back-Extraction" workflow for purifying Fmoc-peptide acids. This method selectively isolates the acidic product from neutral/lipophilic impurities.

Module 3: Chromatographic Troubleshooting (HPLC/Flash)

User Issue: "I see double peaks or broad tailing on my HPLC."

Diagnosis:

  • Double Peaks: Likely diastereomers (D-Phe impurity) or rotamers (common in N-alkylated peptides, though less likely here unless Proline is involved).[1] It could also be the Fmoc-beta-Ala-OH impurity (Lossen rearrangement byproduct) if Fmoc-OSu was used.[1]

  • Tailing: The free carboxylic acid is interacting with silanols on the column.

HPLC Optimization Table
IssueProbable CauseSolution
Split Peak Racemization (D-L isomer separation)Use a chiral column (e.g., CHIRALPAK®) to confirm. If confirmed, recrystallize or restart synthesis with lower base concentration (avoid high pH during coupling).
Fronting/Tailing Acidic Interaction Ensure Mobile Phase contains 0.1% TFA (Trifluoroacetic acid). For basic mobile phases, use 10mM Ammonium Bicarbonate (only if column is pH resistant).
Ghost Peaks Dibenzofulvene (DBF) DBF elutes very late (high hydrophobicity). Ensure your gradient goes to 95-100% B (Acetonitrile) to wash it off between runs.[1]
Extra Peak (+71 Da) Beta-Ala Insertion If Fmoc-OSu was used, check mass spec for +71 Da impurity. This is difficult to remove; requires Prep HPLC.
Decision Logic for Chromatography

HPLCTroubleshootingProblemImpurity Detectedon HPLCCheckMassCheck Mass (MS)Problem->CheckMassMassPlus71Mass = M + 71 Da(Beta-Ala impurity)CheckMass->MassPlus71MassSameMass = Same(Isomer/Racemate)CheckMass->MassSameMassLowMass = M - Fmoc(Deprotected)CheckMass->MassLowPrepHPLCRequires Prep HPLC(C18 Gradient)MassPlus71->PrepHPLCMassSame->PrepHPLCIf failsRecrystRecrystallize(EtOAc/Hexane)MassSame->RecrystTry firstReprotectAdd Fmoc-Cl(Reprotection)MassLow->Reprotect

Figure 2: Decision tree for identifying and removing specific chemical impurities based on Mass Spectrometry data.

Module 4: Frequently Asked Questions (FAQs)

Q1: Can I use water to wash the crude product?

  • Answer: No. While Fmoc-Phe-Aca-OH is generally insoluble in water, the presence of the Aca linker increases its polarity compared to standard protected amino acids.[1] Washing with pure water might form a stable emulsion (milk-like) that is impossible to separate.[1] Always use Brine (saturated NaCl) to break emulsions.

Q2: Why does my product turn pink/red upon storage?

  • Answer: This indicates the slow release of the Fmoc group (which degrades into fulvene). Fulvene polymerization products are often colored.

    • Fix: Store the solid at -20°C. Ensure no residual base (piperidine/DIEA) remains in the sample. Re-precipitate from DCM/Hexane to remove the color.

Q3: What is the best solvent for loading this onto a Flash Column?

  • Answer: Avoid dissolving in pure DMF (it ruins the separation on silica). Dissolve in a minimum amount of DCM containing 1-2% Methanol . If it's too insoluble, use the "Dry Load" technique: dissolve in solvent, add Celite, evaporate to dryness, and load the powder.

References

  • Isidro-Llobet, A., et al. (2009).[1] Amino Acid-Protecting Groups. Chemical Reviews. (Comprehensive guide on Fmoc stability and removal). [1]

  • Hlebowicz, E., et al. (2005). Identification of Fmoc-beta-Ala-OH as a new impurity in Fmoc-protected amino acid derivatives. Journal of Peptide Research. (Details the Lossen rearrangement impurity).

  • Chan, W.C., & White, P.D. (2000). Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press.
  • Sigma-Aldrich Technical Bulletin. Fmoc-Amino Acids: Handling and Storage. (Solubility and stability data for Fmoc-Phe derivatives).

Validation & Comparative

Rheological Comparison Guide: Fmoc-L-Phe-Aca-OH vs. Fmoc-FF Hydrogels

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical rheological comparison between the industry-standard low-molecular-weight hydrogelator Fmoc-FF (Fmoc-Diphenylalanine) and the structural analog Fmoc-L-Phe-Aca-OH (Fmoc-Phenylalanine-6-aminocaproic acid).

Executive Summary: The Structural Divergence

In peptide self-assembly, the balance between aromatic stacking (


-

interactions) and backbone flexibility dictates the macroscopic material properties.
  • Fmoc-FF (The Benchmark): Represents the "Gold Standard" for ultra-short peptide hydrogelation. The presence of two phenylalanine rings creates a rigid "aromatic zipper," leading to high storage moduli (

    
    ) and stable 
    
    
    
    -sheet fibrillar networks.
  • Fmoc-L-Phe-Aca-OH (The Analog): Introduces a flexible 6-aminocaproic acid (Aca) linker, replacing the second phenylalanine. This modification disrupts the continuous

    
    -stacking and introduces entropic freedom. Consequently, Fmoc-L-Phe-Aca-OH typically exhibits significantly lower mechanical strength , often behaving as a viscous fluid or a weak physical gel depending on concentration and pH, rather than the rigid scaffold characteristic of Fmoc-FF.
    

This guide details the rheological signatures of both materials to assist researchers in selecting the appropriate candidate for tissue engineering (requiring stiffness) vs. drug delivery (requiring flow/permeability).

Molecular Architecture & Assembly Mechanism

Understanding the rheology requires visualizing the molecular assembly. The primary difference lies in the Packing Geometry .

Comparative Assembly Logic
FeatureFmoc-FF (Fmoc-Phe-Phe-OH)Fmoc-L-Phe-Aca-OH
Aromatic Density High: 3 Rings (1 Fluorenyl + 2 Phenyl)Moderate: 2 Rings (1 Fluorenyl + 1 Phenyl)
Linker Region Rigid Peptide Bond (Direct Phe-Phe)Flexible Alkyl Chain (

spacer from Aca)
Secondary Structure Antiparallel

-sheets (Nanotubes)
Disordered or Weak Aggregates (Micellar/Worm-like)
Driving Force Strong

-

stacking + H-bonding
Hydrophobic effect + Weak H-bonding
Rheological Class Rigid Hydrogel (Viscoelastic Solid)Viscous Sol / Weak Gel (Viscoelastic Liquid)
Mechanism Visualization (DOT Diagram)

AssemblyMechanism cluster_0 Fmoc-FF (Rigid Assembly) cluster_1 Fmoc-Phe-Aca-OH (Flexible Assembly) FF_Mono Fmoc-Phe-Phe Monomer FF_Stack π-π Stacking (3 Rings) FF_Mono->FF_Stack FF_Sheet Antiparallel β-Sheet FF_Stack->FF_Sheet Aca_Flex Flexible C6 Linker (Entropic Cost) FF_Stack->Aca_Flex Replaced by FF_Fibril Rigid Nanotube/Fibril FF_Sheet->FF_Fibril FF_Gel High Stiffness Gel (G' >> G'') FF_Fibril->FF_Gel Aca_Mono Fmoc-Phe-Aca Monomer Aca_Mono->Aca_Flex Aca_Disorder Disrupted Stacking Aca_Flex->Aca_Disorder Aca_Agg Micelles / Short Worms Aca_Disorder->Aca_Agg Aca_Sol Viscous Fluid / Weak Gel (G' ≈ G'' or G' < G'') Aca_Agg->Aca_Sol

Caption: Comparative assembly pathways. Fmoc-FF forms rigid fibrils via


-sheets, while the Aca linker in Fmoc-Phe-Aca-OH introduces flexibility, preventing rigid network formation.

Rheological Performance Data

The following data summarizes typical values obtained via oscillatory rheology (Strain Sweep and Frequency Sweep) at physiological pH (7.4) and 25°C.[1]

Table 1: Quantitative Rheological Comparison
ParameterFmoc-FF (0.5 - 1.0 wt%)Fmoc-L-Phe-Aca-OH (0.5 - 1.0 wt%)Interpretation
Storage Modulus (

)
1,000 – 40,000 Pa (1-40 kPa)< 100 Pa (often negligible)Fmoc-FF supports self-standing structures; Aca-variant flows under gravity.
Loss Modulus (

)
100 – 4,000 Pa~10 – 100 PaAca-variant is dominated by viscous dissipation.
Tan

(

)
0.1 – 0.3 (Solid-like)> 1.0 (Liquid-like) or ~0.8 (Weak Gel)Values < 1 indicate a stable gel. Values > 1 indicate a liquid.
Yield Strain (

)
1% – 10% (Brittle fracture)N/A (Flows continuously)Fmoc-FF is brittle; Aca-variant does not fracture because it is not rigid.
Thixotropy Slow recovery (< 80% in 10 min)Fast recovery (Instant)Weak interactions in Aca-variant reform quickly; FF fibrils require time to re-anneal.

Critical Insight: Fmoc-FF is a Hydrogelator .[1][2][3][4] Fmoc-L-Phe-Aca-OH is functionally a Surfactant or Probe . Unless used at very high concentrations (>2-3 wt%) or in specific acidic conditions, the Aca variant does not form a true self-supporting hydrogel.

Experimental Protocol: Validating the Comparison

To generate the data above, follow this self-validating "Solvent-Switch" protocol. This method ensures uniform dispersion before gelation triggers.

Reagents
  • Peptide 1: Fmoc-FF (High purity, >98%).

  • Peptide 2: Fmoc-L-Phe-Aca-OH (Iris Biotech or equivalent).

  • Solvent: DMSO (Dimethyl sulfoxide).[2]

  • Aqueous Phase: ddH₂O or PBS (Phosphate Buffered Saline).

Workflow Diagram (DOT)

RheologyProtocol cluster_Rheo Rheometer Setup (Parallel Plate, 20-25mm) Start Start: Weigh Peptides (Target: 10 mg/mL final) Solubilization Dissolve in DMSO (100 mg/mL stock) Start->Solubilization Trigger Add H2O/PBS (Solvent Switch) Dilute to 10 mg/mL Solubilization->Trigger Observation Visual Inversion Test (Does it flow?) Trigger->Observation Load Load Sample (200-500 µL) Observation->Load TimeSweep 1. Time Sweep (Monitor Gelation Kinetics 30-60 min) Load->TimeSweep FreqSweep 2. Frequency Sweep (0.1 - 100 rad/s @ 0.1% Strain) TimeSweep->FreqSweep StrainSweep 3. Amplitude Sweep (0.01% - 100% Strain) FreqSweep->StrainSweep End Data Analysis (Compare G' vs G'') StrainSweep->End

Caption: Standardized rheological characterization workflow for self-assembling peptides.

Detailed Steps
  • Preparation (Solvent Switch Method):

    • Dissolve peptide powder in DMSO to a concentration of 100 mg/mL . Vortex until clear.

    • Add 100 µL of DMSO stock to 900 µL of ddH₂O (or PBS) to reach a final concentration of 1.0 wt% (10 mg/mL) .

    • Observation: Fmoc-FF will turn opaque/cloudy and gel within minutes. Fmoc-L-Phe-Aca-OH will likely remain a clear or slightly turbid solution.

  • Rheometer Setup:

    • Geometry: 20 mm or 25 mm Parallel Plate (Sandblasted/Crosshatched to prevent slip).

    • Gap: 500 µm (0.5 mm).

    • Temperature: 25°C (Peltier controlled).

  • Measurement Sequence:

    • Time Sweep: Fixed strain (0.1%), Fixed frequency (1 Hz). Run for 30 minutes immediately after mixing.

      • Expectation: Fmoc-FF

        
         rises rapidly to plateau. Fmoc-Phe-Aca 
        
        
        
        remains low.
    • Frequency Sweep: Range 0.1 – 100 rad/s. Strain 0.1% (Linear Viscoelastic Region).

      • Expectation: Fmoc-FF shows frequency independence (

        
         flat). Fmoc-Phe-Aca shows frequency dependence.
        
    • Amplitude (Strain) Sweep: Range 0.01% – 100%. Frequency 1 Hz.

      • Expectation: Identify the "Yield Point" (where

        
         crosses 
        
        
        
        ). Fmoc-FF yields at ~1-10% strain.

Scientific Analysis & Causality

Why Fmoc-FF Gels:

The Fmoc-FF motif allows for T-stacking of the fluorenyl rings and interlocking of the phenylalanine benzyl side chains. This creates a hydrophobic core that excludes water, driving the formation of hollow nanotubes with high persistence lengths. The rigidity of the gel stems from the stiffness of these individual nanotubes bundled together.

Why Fmoc-L-Phe-Aca-OH Fails to Gel (or Gels Weakly):

The Aminocaproic Acid (Aca) is a linear


 aliphatic chain.
  • Loss of

    
    -Interactions:  Replacing the second Phe removes a critical aromatic anchor point.
    
  • Entropic Penalty: The flexible alkyl chain possesses high conformational freedom. Locking this chain into a rigid ordered lattice (required for gelation) incurs a high entropic cost that the remaining hydrophobic interactions cannot overcome.

  • Result: The molecule prefers to form small, discrete aggregates (micelles) where the tails can remain somewhat disordered, rather than infinite fibers.

References

  • Gazit, E. (2003). "Self-assembly of short aromatic peptides into amyloid fibrils." Nature Nanotechnology. (Fundamental paper establishing Fmoc-FF assembly).
  • Jayawarna, V., et al. (2006). "Nanostructured hydrogels for three-dimensional cell culture through self-assembly of fluorenylmethoxycarbonyl-dipeptides." Advanced Materials. Link

  • Raeburn, J., & Adams, D. J. (2015).[1] "Fmoc-diphenylalanine hydrogels: Understanding the variability in reported mechanical properties." Chemical Communications. (Critical for understanding Fmoc-FF rheology protocols). Link

  • Iris Biotech. "Fmoc-L-Phe-Aca-OH Product Data." (Source for the analog compound specifications). Link

  • Tang, C., et al. (2011). "Fmoc-phenylalanine sensitive to molecular structure: The effect of linker flexibility." Langmuir. (Supporting evidence on how flexible linkers like Aca disrupt rigid peptide assembly).

Sources

The Scientific Imperative: Visualizing Fmoc-L-Phe-Aca-OH Assemblies

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Electron Microscopy Imaging of Fmoc-L-Phe-Aca-OH Assemblies

For Researchers, Scientists, and Drug Development Professionals

The self-assembly of short, aromatic peptide amphiphiles, such as N-fluorenylmethyloxycarbonyl (Fmoc) protected amino acids, into well-defined nanostructures is a cornerstone of modern biomaterials science and drug delivery. Fmoc-L-Phe-Aca-OH, a representative of this class, spontaneously organizes in aqueous environments to form hydrogels composed of high-aspect-ratio nanofibers. This process is primarily driven by a combination of non-covalent interactions: π-π stacking of the aromatic Fmoc groups and hydrogen bonding between the peptide backbones, leading to the formation of β-sheet-like structures.[1][2][3]

Direct visualization of these assemblies is not merely confirmatory; it is essential for understanding structure-function relationships, validating formulation strategies, and ensuring the quality control of novel therapeutics. Electron microscopy (EM) stands as a paramount tool for this purpose, offering the nanoscale resolution required to resolve individual fibers and their network architecture.[4]

A Comparative Analysis of Imaging Modalities

The choice of an imaging technique is a critical experimental decision dictated by the specific research question. It is a trade-off between preserving the native structure, achieving sufficient contrast and resolution, and sample preparation throughput.

G cluster_input Research Question cluster_methods Recommended Imaging Modality Input What is the primary goal? TEM Negative Stain TEM (NS-TEM) High-throughput, good contrast for morphology. Input->TEM Quickly confirm fiber formation and measure basic dimensions? CryoTEM Cryogenic TEM (Cryo-TEM) Native-state, high-resolution structural detail. Input->CryoTEM Resolve fine structural details in a near-native, hydrated state? SEM Scanning Electron Microscopy (SEM) 3D surface topography of the bulk hydrogel. Input->SEM Visualize the macroscopic porous network of the hydrogel? AFM Atomic Force Microscopy (AFM) Complementary surface data in a hydrated state. Input->AFM Obtain high-resolution topographical data without vacuum or staining?

Caption: Decision workflow for selecting an appropriate imaging technique.

Transmission Electron Microscopy (TEM)

TEM offers unparalleled resolution for nanomaterials by passing a beam of electrons through an ultrathin sample.[5] For peptide assemblies, two primary preparation methods are employed.

  • Negative Staining (NS-TEM): This is the most accessible TEM technique. The sample is adsorbed onto a TEM grid and surrounded by a solution of a heavy metal salt (e.g., uranyl acetate). The stain dries around the assemblies, creating a dark background and leaving the lower-density peptide fibers bright. This provides excellent contrast.

    • Expertise & Experience: The principal value of NS-TEM is its speed and simplicity, making it ideal for rapid screening of different formulation conditions. However, the drying process can introduce significant artifacts, such as fiber aggregation or flattening. The acidic nature of common stains like uranyl acetate can also disrupt pH-sensitive structures.[6] Therefore, results should be interpreted as a dehydrated representation, not the native state.

    • Trustworthiness: To validate NS-TEM results, it is crucial to screen multiple sample concentrations and staining conditions. Observing consistent morphology across these variations increases confidence that the observed structures are not merely artifacts of preparation.[7]

  • Cryogenic TEM (Cryo-TEM): Cryo-TEM is the gold standard for imaging biological samples in their native, hydrated state.[8][9] A thin film of the sample solution is flash-frozen in a cryogen (e.g., liquid ethane), trapping the assemblies in a layer of non-crystalline, vitreous ice.[10]

    • Expertise & Experience: The major advantage of Cryo-TEM is the elimination of artifacts from dehydration and staining, providing the most accurate representation of the assemblies as they exist in solution.[11] This allows for the precise measurement of fiber diameter, helicity, and inter-fiber interactions. The primary challenges are the technical complexity of sample preparation and the inherently low contrast of unstained biological materials. Low-dose imaging techniques are mandatory to prevent sample damage from the electron beam.

    • Trustworthiness: A self-validating Cryo-TEM experiment involves tilting the specimen to confirm the three-dimensional nature of the observed objects and using image processing techniques, such as 2D class averaging, to enhance the signal-to-noise ratio and resolve fine structural details.[9]

Scanning Electron Microscopy (SEM)

SEM provides detailed images of the surface topography of a sample by scanning it with a focused electron beam. For hydrogels, it is invaluable for visualizing the three-dimensional porous network.[11]

  • Expertise & Experience: Standard SEM requires samples to be dehydrated, typically through critical point drying or freeze-drying, and then coated with a conductive material.[12][13] This process is known to cause significant shrinkage and potential collapse of the delicate hydrogel network.[14] Therefore, while SEM provides excellent qualitative information about the overall network structure, quantitative measurements of pore size or fiber density from dehydrated samples must be treated with caution.

  • Trustworthiness: The advent of Cryo-SEM mitigates many of these issues. In this technique, the hydrated hydrogel is flash-frozen, fractured to reveal an internal surface, sublimated slightly to enhance topography (freeze-etching), and then coated and imaged at cryogenic temperatures.[15] Comparing traditional SEM with Cryo-SEM images of the same material can help validate the observed network architecture and quantify the extent of artifacts introduced by dehydration.

Complementary Alternative Techniques

While EM provides direct-space images, other techniques offer valuable, often complementary, data.

  • Atomic Force Microscopy (AFM): AFM scans a sharp tip over the sample surface to generate a high-resolution 3D topographical map. It can be performed in liquid, avoiding dehydration artifacts.[16][17] It is an excellent alternative for measuring fiber height and morphology on a substrate.

  • Small-Angle X-ray Scattering (SAXS): SAXS provides statistical information about the average size, shape, and cross-sectional dimensions of the assemblies in bulk solution.[18][19] It is a powerful method to corroborate EM measurements and can be used for time-resolved studies of the assembly process.[20]

Performance Comparison

FeatureNegative Stain TEM (NS-TEM)Cryogenic TEM (Cryo-TEM)Scanning Electron Microscopy (SEM)
Resolution ~1-2 nm (stain-limited)[6]High (<1 nm), potentially near-atomic[8][9]~1-5 nm (coating-limited)
Sample State Dehydrated, StainedVitrified, Hydrated, Unstained[10]Dehydrated, Coated (or Cryo-Frozen)[14][15]
Key Information Fiber morphology, length, basic diameterNative structure, precise dimensions, helicity3D network architecture, porosity, surface topography[11]
Primary Artifacts Drying, staining, aggregation[11]Beam damage, low contrast, sample prep complexityShrinkage, structural collapse from dehydration[14]
Throughput HighLowMedium

Validated Experimental Protocols

Protocol 1: Fmoc-L-Phe-Aca-OH Hydrogel Formation

Causality: The self-assembly of many Fmoc-peptides is triggered by a change in pH, which screens the electrostatic repulsion of the terminal carboxylate groups, allowing attractive π-π stacking and hydrogen bonding to dominate.[3] This protocol uses a pH switch via glucono-δ-lactone (GdL), which slowly hydrolyzes to gluconic acid, ensuring a gradual and uniform pH drop for homogenous gelation.

  • Stock Solution: Prepare a 10 mM stock solution of Fmoc-L-Phe-Aca-OH in a suitable organic solvent like DMSO.

  • Solubilization: Dilute the stock solution in a buffered aqueous solution (e.g., 10 mM phosphate buffer, pH 7.4) to the desired final peptide concentration (e.g., 0.5% w/v). The initial pH should be adjusted to ~8.0-8.5 with NaOH to ensure the peptide is fully dissolved.

  • Initiation of Assembly: Add a freshly prepared solution of GdL to a final concentration that will slowly lower the pH to below 7.

  • Incubation: Allow the solution to stand undisturbed at room temperature. Gelation typically occurs within a few hours to overnight.

Protocol 2: Negative Staining TEM

G A 1. Glow-discharge carbon-coated TEM grid B 2. Apply 3-5 µL of diluted sample solution A->B C 3. Incubate for 60s for sample adsorption B->C D 4. Wick away excess liquid with filter paper C->D E 5. Apply 3-5 µL of 2% Uranyl Acetate stain D->E F 6. Wick away excess stain immediately E->F G 7. Air dry completely before imaging F->G

Caption: Standard workflow for negative staining TEM sample preparation.

  • Grid Preparation: Place a carbon-coated copper TEM grid in a glow-discharger for 30 seconds to render the surface hydrophilic. This ensures even spreading of the aqueous sample.

  • Sample Application: Dilute the hydrogel in deionized water and apply a 3-5 µL droplet to the prepared grid.

  • Adsorption: Allow the sample to adsorb onto the carbon film for 60-120 seconds. The optimal time may vary.

  • Blotting: Using the edge of a piece of filter paper, carefully wick away the excess liquid from the grid. Do not let the grid dry completely.

  • Staining: Immediately apply a 3-5 µL droplet of a 2% (w/v) uranyl acetate solution to the grid.

  • Final Blot & Dry: After 30-60 seconds, wick away the excess stain solution and allow the grid to air dry completely before loading it into the microscope.

Protocol 3: Cryo-TEM Vitrification
  • Grid Preparation: Place a holey carbon grid (e.g., Quantifoil®) in a glow-discharger for 30 seconds.

  • Vitrification Robot Setup: Set the environmental chamber of a vitrification robot (e.g., Vitrobot™) to 100% humidity and a controlled temperature (e.g., 25°C) to prevent sample evaporation.

  • Sample Application: Apply 3 µL of the diluted hydrogel solution to the prepared grid inside the chamber.

  • Blotting: The robot will automatically blot the grid with filter paper to create an ultrathin film of the solution across the holes in the carbon film. Blotting time is a critical parameter that must be optimized.

  • Plunging: Immediately after blotting, the robot plunges the grid into a container of liquid ethane cooled by liquid nitrogen. This freezes the sample so rapidly that water molecules cannot form crystalline ice, resulting in a vitrified, glass-like state.[10]

  • Storage: Transfer the grid under liquid nitrogen to a storage box for subsequent imaging.

Conclusion and Future Perspectives

Electron microscopy is an indispensable tool for characterizing Fmoc-L-Phe-Aca-OH assemblies. NS-TEM serves as a rapid, high-throughput method for initial morphological assessment, while Cryo-TEM provides the highest fidelity structural information in a near-native state.[7][10] SEM is uniquely suited for visualizing the macroscopic 3D network of the resulting hydrogel.[11] For a truly comprehensive understanding, a multi-modal approach that combines the direct imaging of EM with solution-state techniques like SAXS and AFM is highly recommended.[19] As imaging technology continues to advance, particularly in the realm of high-resolution cryo-EM and integrated light and electron microscopy, we can anticipate an even more detailed understanding of the hierarchical self-assembly pathways that govern these promising biomaterials.

References

  • Advances in cryogenic transmission electron microscopy for the characterization of dynamic self-assembling nanostructures - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Imaging of Self-Assembled Structures: Interpretation of TEM and Cryo-TEM Images | Request PDF. (n.d.). ResearchGate. [Link]

  • Negative Stain cryo-EM for proteins | Nano Imaging Services. (2020, November 14). Nano Imaging Services. [Link]

  • Self-Assembly Dipeptide Hydrogel: The Structures and Properties - PMC. (2021, September 1). National Center for Biotechnology Information. [Link]

  • Polymorphism in peptide self-assembly visualized. (2022, February 1). Knowledge UChicago. [Link]

  • Understanding the self-assembly of Fmoc–phenylalanine to hydrogel formation. (n.d.). Royal Society of Chemistry. [Link]

  • Sensing Cells-Peptide Hydrogel Interaction In Situ via Scanning Ion Conductance Microscopy - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Fmoc-Diphenylalanine Self-Assembly Mechanism Induces Apparent pKa Shifts | Langmuir. (n.d.). ACS Publications. [Link]

  • What TEM Really Reveals for Nanofibers | TEM Analysis Explained. (2021, August 1). YouTube. [Link]

  • Probing Peptide Assembly and Interaction via High-Resolution Imaging Techniques: A Mini Review. (n.d.). MDPI. [Link]

  • Negative‐Stain Transmission Electron Microscopy of Molecular Complexes for Image Analysis by 2D Class Averaging. (n.d.). National Center for Biotechnology Information. [Link]

  • Programming Hydrogel Mechanics via Sequence-Controlled Polymerization Using Peptide Self-Assembly. (n.d.). ACS Publications. [Link]

  • IAPP surface-induced aggregation and corilagin's inhibitory effect. (n.d.). Royal Society of Chemistry. [Link]

  • Imaging technique shows new details of peptide structures. (2024, April 24). The Source - Washington University in St. Louis. [Link]

  • Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. (n.d.). MDPI. [Link]

  • a) Negative stain TEM image of nanofibers formed from 1 (0.30 mM) after... (n.d.). ResearchGate. [Link]

  • Small-angle scattering techniques for peptide and peptide hybrid nanostructures and peptide-based biomaterials. (n.d.). PubMed. [Link]

  • A comparison of fixation methods for SEM analysis of self-assembling peptide hydrogel nanoarchitecture. (n.d.). Royal Society of Chemistry. [Link]

  • ATOMIC FORCE MICROSCOPY INVESTIGATIONS OF PEPTIDE SELF- ASSEMBLY. (n.d.). Nottingham ePrints. [Link]

  • Optimisation of preparatory conditions for cryogenic scanning electron microscopy of peptide hydrogels. (n.d.). RMIT Research Repository. [Link]

  • Cell-free Non-equilibrium Assembly for Hierarchical Protein/Peptide Nanopillars - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • 3D Cryo-Electron Microscopy Reveals the Structure of a 3-Fluorenylmethyloxycarbonyl Zipper Motif Ensuring the Self-Assembly of Tripeptide Nanofibers | ACS Nano. (n.d.). ACS Publications. [Link]

  • Small angle X-ray scattering of hydrogels at 25 °C (A) and 5 °C (B): 15... (n.d.). ResearchGate. [Link]

  • Trends in utilization of imaging among ophthalmic-related emergency department visits in the United States. (n.d.). ResearchGate. [Link]

  • Negative stain transmission electron microscopy showing the nanotubular... (n.d.). ResearchGate. [Link]

  • Atomic force microscopy for quantitative understanding of peptide-induced lipid bilayer remodeling - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • SEM micrographs depicting the freeze-dried peptide hydrogels containing... (n.d.). ResearchGate. [Link]

  • Understanding the self-assembly of Fmoc-phenylalanine to hydrogel formation. (2015, May 26). Royal Society of Chemistry. [Link]

  • Trends in utilization of imaging among ophthalmic-related emergency department visits in the United States. (n.d.). Frontiers. [Link]

  • Small-Angle X-ray Scattering Studies of Peptide–Lipid Interactions Using the Mouse Paneth Cell a-Defensin. (n.d.). Wong Lab | UCLA. [Link]

  • Figure S4. Ex-situ AFM height images of peptide assemblies at various... (n.d.). ResearchGate. [Link]

  • Self-Assembly of Phenylalanine Oligopeptides: Insights from Experiments and Simulations. (n.d.). MDPI. [Link]

  • Small-angle scattering techniques for peptide and peptide hybrid nanostructures and peptide-based biomaterials. (2023, July 7). CentAUR. [Link]

Sources

Definitive Guide: Purity Assessment of Fmoc-L-Phe-Aca-OH for Clinical Research

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Hidden" Risks in Linker Chemistry

In the development of Antibody-Drug Conjugates (ADCs) and therapeutic peptidomimetics, the linker moiety is often the source of unexplained clinical failure. Fmoc-L-Phe-Aca-OH (N-(9-Fluorenylmethoxycarbonyl)-L-phenylalanyl-6-aminocaproic acid) is a critical hydrophobic spacer used to modulate pharmacokinetics and protease cleavability.[1]

However, its dual nature—combining a chiral center (L-Phe) with a flexible alkyl chain (Aca)—creates a unique impurity profile that standard QC often misses.[1] This guide compares Standard Grade Assessment (RP-HPLC) with Clinical Grade Assessment (Orthogonal Chiral/MS) , demonstrating why the latter is non-negotiable for IND-enabling studies.[1]

The Core Problem

Commercial "98% Pure" batches of Fmoc-L-Phe-Aca-OH frequently contain:

  • D-Phe Enantiomers (0.5–2%): Indistinguishable by standard C18 HPLC; leads to inactive or immunogenic isomers.[1]

  • Deletion Sequences (Fmoc-Aca-OH): Resulting from incomplete coupling during manufacture.[1]

  • Dibenzofulvene Adducts: Reactive byproducts that quench active pharmaceutical ingredients (APIs).[1]

Comparative Analysis: Standard vs. Clinical Assessment

The following table contrasts the "Industry Standard" approach with the "Clinical Research" requirement.

FeatureMethod A: Standard QC (Research Grade)Method B: Clinical Assessment (GMP/GLP)
Primary Technique RP-HPLC (C18 Column, UV 254 nm)UHPLC-HRMS (Q-TOF) + Chiral HPLC
Chiral Specificity Zero. L-Phe and D-Phe co-elute.[1]High. Separates enantiomers to <0.1%.[1]
Impurity ID Retention time matching only.Exact mass (MS/MS) structural confirmation.[1]
LOD (Limit of Detection) ~0.1% (UV limited)<0.01% (MS/CAD sensitive)
Risk Profile High risk of "silent" impurities carrying over.[1]Full de-risking of starting material.[1]

Detailed Experimental Protocols

Protocol A: High-Resolution Mass Spectrometry (Impurity Profiling)

Objective: To detect deletion sequences (Fmoc-Aca-OH) and over-coupled byproducts (Fmoc-Phe-Phe-Aca-OH).[1]

Reagents:

  • Solvent A: 0.1% Formic Acid in Water (LC-MS Grade).[1]

  • Solvent B: 0.1% Formic Acid in Acetonitrile (MeCN).[1]

  • Sample Diluent: 50:50 MeCN:DMF (Required for solubility).

Workflow:

  • Sample Prep: Dissolve 1 mg Fmoc-L-Phe-Aca-OH in 1 mL Diluent. Sonicate for 5 mins. (Note: The Aca tail increases hydrophobicity; pure MeCN may cause precipitation).[1]

  • Column: C18 Core-Shell (2.1 x 100 mm, 1.7 µm).[1]

  • Gradient:

    • 0-2 min: 5% B (Equilibration)[1]

    • 2-15 min: 5% → 95% B (Linear ramp)[1]

    • 15-18 min: 95% B (Wash)[1]

  • Detection: ESI Positive Mode. Scan range 100–1000 m/z.[1]

Critical Analysis:

  • Target Mass: [M+H]+ = 501.2 (calc).[1]

  • Impurity 1 (Fmoc-Aca-OH): [M+H]+ = 354.[1]2. Cause: Unreacted starting material.[1]

  • Impurity 2 (Fmoc-Phe-OH): [M+H]+ = 388.[1]2. Cause: Hydrolysis of linker bond.[1]

Protocol B: Chiral Purity Assessment (The "Blind Spot" Fix)

Objective: To quantify the D-Phe enantiomer (Fmoc-D-Phe-Aca-OH).[1]

Rationale: Standard C18 columns separate based on hydrophobicity.[1] Enantiomers have identical hydrophobicity.[1] A polysaccharide-based chiral selector is required to distinguish the spatial arrangement of the Phenyl ring.

System:

  • Column: Immobilized Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak IA/IG).[1]

  • Mobile Phase: Isocratic Hexane : Ethanol : TFA (80 : 20 : 0.1).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV 254 nm.[1]

Acceptance Criteria:

  • L-Isomer RT: ~12.5 min.[1]

  • D-Isomer RT: ~14.2 min.[1]

  • Limit: D-Isomer < 0.5% for Clinical Research.

Visualizing the Impurity Pathway

The following diagram illustrates how impurities form during the synthesis of the building block itself and how they propagate if not detected.

ImpurityPathways Start Fmoc-L-Phe-OH (Starting Material) Activation Activation (HBTU/DIEA) Start->Activation Coupling Coupling to H-Aca-OtBu Activation->Coupling Racemization Racemization (Oxazolone Formation) Activation->Racemization High Base/Temp Deletion Incomplete Coupling (Fmoc-Phe-OH residue) Coupling->Deletion Slow Kinetics Final Fmoc-L-Phe-Aca-OH (Target) Coupling->Final Successful Path D_Isomer Fmoc-D-Phe-Aca-OH (Enantiomeric Impurity) Racemization->D_Isomer ClinicalFail Clinical Failure (Altered Bioactivity) D_Isomer->ClinicalFail Co-elutes in RP-HPLC Deletion->ClinicalFail

Caption: Pathway of impurity formation during Fmoc-L-Phe-Aca-OH synthesis. Note the racemization risk at the activation step.[2]

Strategic Decision Framework for Batch Release

When evaluating a supplier's CoA or your own QC data, use this logic flow to determine suitability for clinical use.

DecisionTree Start Batch Received CheckLCMS LC-MS Purity > 98%? Start->CheckLCMS CheckChiral Chiral Purity > 99.5%? CheckLCMS->CheckChiral Yes Reject1 REJECT: Chemical Impurities CheckLCMS->Reject1 No CheckSolubility Clear in DMF/DMA? CheckChiral->CheckSolubility Yes Reject2 REJECT: Racemization Risk CheckChiral->Reject2 No Reject3 REJECT: Aggregation/Salts CheckSolubility->Reject3 No Approve RELEASE for Clinical Synthesis CheckSolubility->Approve Yes

Caption: Go/No-Go decision tree for releasing Fmoc-L-Phe-Aca-OH batches for GMP synthesis.

References

  • International Council for Harmonisation (ICH). "Q3A(R2): Impurities in New Drug Substances."[1] ICH Guidelines, 2006.[1] [Link]

  • Isidro-Llobet, A., et al. "Amino Acid-Protecting Groups."[1] Chemical Reviews, 2009.[1] [Link]

  • Snyder, L. R., et al. "Practical HPLC Method Development."[1] Wiley-Interscience, 2nd Edition.[1] (Standard text for HPLC methodology).

  • PubChem. "Fmoc-L-phenylalanine (Compound Summary)." National Library of Medicine. [Link][1]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.